molecular formula C10H15BO4 B594875 (3-Methoxy-5-propoxyphenyl)boronic acid CAS No. 1256355-14-2

(3-Methoxy-5-propoxyphenyl)boronic acid

Cat. No.: B594875
CAS No.: 1256355-14-2
M. Wt: 210.036
InChI Key: ANJXKRYTZHDYKI-UHFFFAOYSA-N
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Description

(3-Methoxy-5-propoxyphenyl)boronic acid (CAS 1256355-14-2) is an arylboronic acid derivative of significant value in chemical synthesis and sensor development. With the molecular formula C10H15BO4 and a molecular weight of 210.04, this compound is characterized by its propoxy and methoxy substituents on the phenyl ring, which influence its electronic properties and solubility . Its primary application lies in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a key building block for the construction of biaryl structures found in pharmaceuticals and advanced materials. Beyond synthesis, the boronic acid functional group enables its use in molecular recognition . Boronic acids reversibly bind to diol groups, such as those found in sugars, making them central to the development of fluorescence-based sensors for continuous glucose monitoring and the detection of other biologically relevant molecules . Research indicates that the structural attributes of boronic acids like this one can be leveraged in the design of new sensors and investigated for potential in creating novel boron-based compounds with biological activity . For handling, the compound requires storage under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-methoxy-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJXKRYTZHDYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681721
Record name (3-Methoxy-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-14-2
Record name (3-Methoxy-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxy-5-propoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-5-propoxyphenyl)boronic acid is a synthetic organoboron compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both a methoxy and a propoxy group on the phenyl ring, offers distinct steric and electronic properties that are of interest in the design of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile reagent.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 1256355-14-2---
Molecular Formula C₁₀H₁₅BO₄---
Molecular Weight 210.03 g/mol ---
Appearance White to off-white solid (Predicted)Analogy to similar arylboronic acids
Melting Point Not available (likely in the range of 150-200 °C)Prediction based on related structures
Boiling Point Not available---
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF); sparingly soluble in nonpolar solvents (e.g., hexanes) (Predicted)General solubility of arylboronic acids
Stability Stable under standard laboratory conditions; may dehydrate to form boroxine anhydride upon heating or prolonged storageGeneral stability of arylboronic acids

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a standard and reliable method for the preparation of arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis.

General Synthetic Protocol

The logical synthetic route would start from 1-bromo-3-methoxy-5-propoxybenzene.

Synthesis_Workflow A 1-Bromo-3-methoxy-5-propoxybenzene B Grignard or Organolithium Formation (Mg/THF or n-BuLi/THF, -78 °C) A->B Step 1 C Reaction with Trialkyl Borate (B(OR)₃, -78 °C) B->C Step 2 D Acidic Hydrolysis (e.g., aq. HCl) C->D Step 3 E This compound D->E Step 4

A generalized workflow for the synthesis of this compound.

Experimental Details:

  • Grignard/Organolithium Formation: To a solution of 1-bromo-3-methoxy-5-propoxybenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. Alternatively, the Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings in THF.

  • Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added slowly to the reaction mixture at -78 °C.

  • Hydrolysis: The reaction is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., 1 M HCl).

  • Workup and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Due to the lack of published spectra for this compound, the following tables provide predicted spectral data based on its structure and known values for similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9 (broad s)s2HB(OH)₂
~7.0s1HAr-H
~6.9s1HAr-H
~6.5s1HAr-H
~3.9 (t, J=6.5 Hz)t2H-OCH₂CH₂CH₃
~3.8s3H-OCH₃
~1.7 (sextet, J=7.0 Hz)sextet2H-OCH₂CH₂CH₃
~0.9 (t, J=7.5 Hz)t3H-OCH₂CH₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160Ar-C-OPr
~159Ar-C-OMe
~135 (broad)Ar-C-B(OH)₂
~115Ar-CH
~110Ar-CH
~105Ar-CH
~69-OCH₂CH₂CH₃
~55-OCH₃
~22-OCH₂CH₂CH₃
~10-OCH₂CH₂CH₃

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydrogen-bonded)
3050-3000MediumAromatic C-H stretch
2960-2850Medium-StrongAliphatic C-H stretch
~1600, ~1470Medium-StrongAromatic C=C stretch
~1350StrongB-O stretch
~1250, ~1040StrongC-O stretch (aryl ethers)
~1180MediumB-C stretch

Mass Spectrometry:

In electrospray ionization mass spectrometry (ESI-MS), arylboronic acids can exhibit complex behavior. The molecular ion peak [M+H]⁺ or [M-H]⁻ may be observed, along with adducts with solvents or salts. Dehydration to form the boroxine trimer is also common, which would result in a higher mass peak.

Reactivity and Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. The methoxy and propoxy groups on the phenyl ring of this compound can influence the electronic and steric nature of the coupling partner, potentially affecting reaction rates and yields.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII R¹-Pd(II)L₂-X A->PdII B Transmetalation PdII->B PdII_R2 R¹-Pd(II)L₂-R² B->PdII_R2 C Reductive Elimination PdII_R2->C C->Pd0 Catalyst Regeneration Product R¹-R² C->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->A R2BOH2 R²-B(OH)₂ ((3-MeO-5-PrOPh)B(OH)₂) R2BOH2->B Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->B

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general experimental protocol for a Suzuki-Miyaura coupling using this compound is as follows:

  • Reaction Setup: In a reaction vessel, combine the aryl halide or triflate (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified.

Potential in Drug Discovery and Medicinal Chemistry

While no specific biological activities have been reported for this compound itself, its structural features suggest potential for its use in the synthesis of biologically active molecules.

  • Boronic Acid Moiety: Boronic acids are known to interact with diols, including those found in carbohydrates and some proteins. This property has been exploited in the design of sensors and enzyme inhibitors. Several boronic acid-containing drugs are approved for clinical use.

  • Methoxy and Propoxy Groups: The methoxy and propoxy substituents can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2][3] They can influence solubility, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] The presence of both a smaller methoxy group and a larger, more lipophilic propoxy group provides a unique handle for fine-tuning these properties in a drug candidate.

Drug_Discovery_Logic Start This compound A Suzuki-Miyaura Coupling with diverse aryl/heteroaryl halides Start->A B Library of Novel Biaryl Compounds A->B C Biological Screening Assays (e.g., enzyme inhibition, cell-based assays) B->C D Identification of 'Hit' Compounds C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Drug Candidate E->F

A logical workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura reaction. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of arylboronic acids. The unique combination of methoxy and propoxy substituents makes it an attractive building block for the development of novel compounds in medicinal chemistry and materials science, offering opportunities to modulate key molecular properties. Further research into the specific properties and applications of this compound is warranted.

References

synthesis of (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (3-Methoxy-5-propoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for this compound, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The described methodology is based on established chemical transformations and provides detailed experimental protocols.

Synthetic Strategy Overview

The can be efficiently achieved through a two-step process commencing with the commercially available 3-bromo-5-methoxyphenol. The first step involves a Williamson ether synthesis to introduce the propyl group, yielding the key intermediate, 1-bromo-3-methoxy-5-propoxybenzene. Subsequently, this intermediate is converted to the target boronic acid via a Grignard reaction, followed by electrophilic trapping with a trialkyl borate and acidic hydrolysis.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 1-bromo-3-methoxy-5-propoxybenzene

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
3-bromo-5-methoxyphenol203.041.01.020.3 g
1-bromopropane123.001.21.214.8 g (10.9 mL)
Potassium Carbonate (K₂CO₃)138.211.51.520.7 g
Acetone58.08--200 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield
1-bromo-3-methoxy-5-propoxybenzene245.1024.5~90% (22.1 g)

Table 2: Synthesis of this compound

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
1-bromo-3-methoxy-5-propoxybenzene245.101.01.024.5 g
Magnesium (Mg) turnings24.311.11.12.7 g
Trimethyl borate103.911.51.515.6 g (16.8 mL)
Tetrahydrofuran (THF), anhydrous72.11--250 mL
Hydrochloric Acid (HCl), 1 M36.46--As needed for quench
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield
This compound210.0321.050-70% (10.5-14.7 g)[1]

Experimental Protocols

Step 1: Synthesis of 1-bromo-3-methoxy-5-propoxybenzene (Williamson Ether Synthesis)

This procedure details the propylation of 3-bromo-5-methoxyphenol.

Materials:

  • 3-bromo-5-methoxyphenol

  • 1-bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up

Procedure:

  • To a 500 mL round-bottom flask, add 3-bromo-5-methoxyphenol (20.3 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Add 200 mL of anhydrous acetone to the flask.

  • Stir the suspension and add 1-bromopropane (14.8 g, 120 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-bromo-3-methoxy-5-propoxybenzene as a pure compound.

Step 2: Synthesis of this compound (Grignard Reaction)

This protocol describes the formation of the aryl Grignard reagent and its subsequent reaction with trimethyl borate.[1][2]

Materials:

  • 1-bromo-3-methoxy-5-propoxybenzene

  • Magnesium (Mg) turnings

  • Iodine (a single crystal for initiation)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Three-necked round-bottom flask, dropping funnel, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-salt bath

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet.

    • Add magnesium turnings (2.7 g, 110 mmol) to the flask.

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-3-methoxy-5-propoxybenzene (24.5 g, 100 mmol) in 100 mL of anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation and Hydrolysis:

    • In a separate flame-dried 1 L flask under an inert atmosphere, dissolve trimethyl borate (15.6 g, 150 mmol) in 150 mL of anhydrous THF.

    • Cool this solution to -70 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, keeping the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 30 minutes to hydrolyze the boronate ester.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude boronic acid can be purified by recrystallization.[3] Dissolve the solid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes or water) and allow it to cool slowly to form crystals.

    • Alternatively, an acid-base extraction can be employed for purification.[4] Dissolve the crude product in diethyl ether and extract with a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer, containing the boronate salt, is then washed with ether, re-acidified with HCl, and the precipitated pure boronic acid is extracted with ethyl acetate.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Grignard & Borylation A 3-bromo-5-methoxyphenol C Reflux A->C B 1-bromopropane, K₂CO₃, Acetone B->C D Work-up & Purification C->D E 1-bromo-3-methoxy-5-propoxybenzene D->E F 1-bromo-3-methoxy-5-propoxybenzene E->F H Grignard Reagent Formation F->H G Mg, THF G->H I 1. Trimethyl borate, -70°C 2. HCl (aq) H->I J Hydrolysis & Work-up I->J K Purification (Recrystallization) J->K L This compound K->L

Caption: Overall workflow for the .

Signaling_Pathway ArylHalide Aryl Halide (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArylHalide->Grignard Insertion Mg Mg⁰ BoronateEster Boronate Ester Ar-B(OR)₂ Grignard->BoronateEster Nucleophilic Attack Borate Trialkyl Borate B(OR)₃ BoronicAcid Arylboronic Acid Ar-B(OH)₂ BoronateEster->BoronicAcid Hydrolysis AcidHydrolysis H₃O⁺

Caption: Logical relationship of the Grignard reaction for arylboronic acid synthesis.

References

An In-depth Technical Guide to (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for (3-Methoxy-5-propoxyphenyl)boronic acid. This arylboronic acid is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Core Data Presentation

The following table summarizes the key quantitative data for this compound. It should be noted that while the molecular formula and weight are definitive, some physical properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

PropertyValueSource
CAS Number 1256355-14-2Chemical Abstracts Service
Molecular Formula C₁₀H₁₅BO₄N/A
Molecular Weight 210.03 g/mol N/A
Predicted Boiling Point 389.3 ± 52.0 °CComputational Prediction
Predicted Density 1.13 ± 0.1 g/cm³Computational Prediction
Predicted pKa 7.70 ± 0.10Computational Prediction
Storage Conditions Sealed in dry, 2-8°CN/A

Molecular Structure

The molecular structure of this compound features a benzene ring substituted with a methoxy group, a propoxy group, and a boronic acid functional group at positions 1, 3, and 5, respectively.

Caption: 2D structure of this compound.

Experimental Protocols

While specific, validated experimental data for this compound is not widely available in public repositories, this section provides detailed, generalized methodologies for its synthesis and characterization based on standard procedures for analogous arylboronic acids.

Synthesis of this compound

The synthesis of arylboronic acids is commonly achieved through the reaction of an organometallic reagent (typically a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. The necessary precursor for this synthesis is 1-bromo-3-methoxy-5-propoxybenzene.

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Dissolve 1-bromo-3-methoxy-5-propoxybenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

  • Once the exothermic reaction begins, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Borylation and Hydrolysis

  • Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

  • To a separate flame-dried flask, add anhydrous THF and cool to -78 °C. Add trimethyl borate (1.5 equivalents) via syringe.

  • Transfer the Grignard reagent to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, methoxy protons, propoxy protons (triplet, sextet, triplet), and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher spectrometer. Expected signals would include aromatic carbons (the carbon attached to boron often appears as a broad, weak signal), and carbons corresponding to the methoxy and propoxy groups.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Analyze the sample using electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode. The expected molecular ion peak would correspond to the molecular weight of the compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. This reaction involves a palladium catalyst, a base, and the coupling of the boronic acid with an organohalide or triflate.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2boh2 R²B(OH)₂ + Base r2boh2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An In-depth Technical Guide to the Electronic Effects of Methoxy and Propoxy Groups in Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic influence of methoxy and propoxy substituents on arylboronic acids. Understanding these effects is critical for applications ranging from catalyst design in cross-coupling reactions to the rational design of novel therapeutics. This document details quantitative electronic parameters, outlines experimental protocols for their determination, and visually represents key chemical processes.

Introduction: The Dual Nature of Alkoxy Substituents

Methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃) groups exert a significant electronic influence on arylboronic acids through a combination of two opposing effects:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This electron-donating effect is most pronounced when the alkoxy group is in the para or ortho position relative to the boronic acid moiety. This increased electron density at the reaction center can influence the acidity of the boronic acid and its reactivity in various chemical transformations.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, alkoxy groups exert an electron-withdrawing inductive effect through the sigma bond framework. This effect decreases with distance and is the dominant influence when the substituent is in the meta position.

The net electronic effect of an alkoxy group is a balance of these two factors and is highly dependent on its position on the aromatic ring.

Quantitative Analysis of Electronic Effects

The electronic influence of methoxy and propoxy groups can be quantified using several parameters, primarily Hammett constants and pKa values.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic donating or withdrawing nature of a substituent.

  • σm (meta): Primarily reflects the inductive effect.

  • σp (para): Reflects the combined influence of both inductive and resonance effects.

A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Table 1: Hammett Substituent Constants for Methoxy and Propoxy Groups

Substituentσmσp
Methoxy (–OCH₃)+0.12-0.27
Propoxy (–OCH₂CH₂CH₃)+0.13 (estimated)-0.28 (estimated)

Note: Experimental values for the propoxy group are not as widely reported as for the methoxy group. The values presented are estimates based on the similar electronic nature of short-chain alkoxy groups.

The positive σm value for the methoxy group indicates that it is electron-withdrawing at the meta position due to the dominant inductive effect.[1] Conversely, the negative σp value highlights its electron-donating character at the para position, where the resonance effect outweighs the inductive effect.[1]

Acidity of Substituted Phenylboronic Acids (pKa)

The pKa of a boronic acid is a direct measure of its Lewis acidity, which is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the boron atom, making it a weaker Lewis acid and thus increasing the pKa. Conversely, electron-withdrawing groups decrease the electron density on the boron, leading to a stronger Lewis acid and a lower pKa.

Table 2: pKa Values of Methoxy- and Propoxy-Substituted Phenylboronic Acids

CompoundpKa
Phenylboronic Acid8.83
4-Methoxyphenylboronic Acid9.35
4-Propoxyphenylboronic Acid9.40 (estimated)

Note: The pKa of 4-propoxyphenylboronic acid is an estimate based on the trend that longer alkyl chains in alkoxy groups have a slightly stronger electron-donating effect, which would lead to a slightly higher pKa compared to the methoxy analogue.

The higher pKa of 4-methoxyphenylboronic acid compared to unsubstituted phenylboronic acid confirms the net electron-donating effect of the para-methoxy group, which destabilizes the corresponding boronate anion.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The electronic effects of methoxy and propoxy groups play a crucial role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The electron-donating nature of para-alkoxy groups can influence the transmetalation step, which is often the rate-determining step. By increasing the electron density on the arylboronic acid, the nucleophilicity of the organic group to be transferred to the palladium center is enhanced, potentially accelerating the transmetalation rate.

Table 3: Relative Initial Rates in Suzuki-Miyaura Reactions

Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Phenylboronic Acid~5.0Baseline for arylboronic acids.
4-Methoxyphenylboronic Acid~7.0Electron-donating group can accelerate the transmetalation step.[2]
4-Propoxyphenylboronic AcidSimilar to 4-Methoxyphenylboronic AcidThe slightly stronger inductive effect of the propoxy group may have a minor counteracting effect on the resonance donation, but the overall effect on the reaction rate is expected to be comparable to the methoxy-substituted analogue.

Note: The relative rates are illustrative and highly dependent on specific reaction conditions such as the catalyst, ligand, base, and solvent.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the boronic acid with a standardized solution of a strong base while monitoring the pH.

Materials:

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[3]

  • Sample Preparation: Accurately weigh a sample of the arylboronic acid (to achieve a concentration of approximately 10-20 mM) and dissolve it in a known volume of deionized water in a beaker.[3]

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin stirring.

  • Add the standardized NaOH solution in small increments (e.g., 0.1 mL) from the buret.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly beyond the expected pKa.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Kinetic Analysis of Suzuki-Miyaura Reaction by HPLC

This protocol outlines a method to determine the initial reaction rate of a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid or 4-propoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (a compound that does not react and is well-separated from reactants and products on HPLC)

  • Reaction vials

  • Heating block or oil bath

  • Syringes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl halide, arylboronic acid, palladium catalyst, base, and internal standard.

  • Add the degassed solvent mixture to the vial.

  • Place the vial in the preheated heating block and start stirring.

  • Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of a different solvent like acetonitrile).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[4]

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[4]

Visualizations

The following diagrams illustrate key concepts and processes related to the electronic effects of alkoxy groups in boronic acids.

Electronic_Effects cluster_methoxy Methoxy Group (-OCH3) cluster_propoxy Propoxy Group (-OCH2CH2CH3) Methoxy Methoxy (-OCH3) Resonance (+R) Resonance Effect (Electron Donating) Methoxy->Resonance (+R) Inductive (-I) Inductive Effect (Electron Withdrawing) Methoxy->Inductive (-I) Propoxy Propoxy (-OCH2CH2CH3) Resonance (+R)_2 Resonance Effect (Electron Donating) Propoxy->Resonance (+R)_2 Inductive (-I)_2 Inductive Effect (Electron Withdrawing) Propoxy->Inductive (-I)_2

Caption: Dual electronic effects of alkoxy groups.

pKa_Influence Arylboronic_Acid Arylboronic Acid Electron_Donating_Group Electron-Donating Group (e.g., para-OCH3, para-OPr) Arylboronic_Acid->Electron_Donating_Group Substitution Electron_Withdrawing_Group Electron-Withdrawing Group (e.g., meta-OCH3, meta-OPr) Arylboronic_Acid->Electron_Withdrawing_Group Substitution Increased_pKa Increased pKa (Weaker Lewis Acid) Electron_Donating_Group->Increased_pKa Leads to Decreased_pKa Decreased pKa (Stronger Lewis Acid) Electron_Withdrawing_Group->Decreased_pKa Leads to

Caption: Influence of substituents on boronic acid pKa.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)2, Base) ArPd(II)XL2->Transmetalation Alkoxy group can accelerate this step ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The electronic effects of methoxy and propoxy groups on arylboronic acids are a nuanced interplay of resonance and inductive forces. While both are electron-donating in the para position, leading to increased pKa values and potentially faster rates in Suzuki-Miyaura cross-coupling reactions, they exhibit electron-withdrawing character in the meta position. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for leveraging the full potential of these versatile building blocks in chemical synthesis and drug discovery.

References

solubility of (3-Methoxy-5-propoxyphenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of (3-Methoxy-5-propoxyphenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is an organoboron compound that plays a significant role as a building block in organic synthesis. Its structural features, including the methoxy and propoxy groups on the phenyl ring, influence its reactivity and physical properties, most notably its solubility. A comprehensive understanding of its solubility in various organic solvents is crucial for its effective use in applications such as the Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex molecules for pharmaceuticals and agrochemicals. The choice of solvent can significantly impact reaction kinetics, yield, and purification strategies.

Expected Solubility Profile

Based on the known solubility of other substituted phenylboronic acids, this compound is expected to exhibit the following general solubility characteristics:

  • High Solubility: In polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone), a high degree of solubility is anticipated.[1][2]

  • Moderate Solubility: In solvents of intermediate polarity like chloroform, moderate solubility is expected.[1][2]

  • Low Solubility: In nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane), the compound is likely to have very low solubility.[1][2]

  • Polar Protic Solvents: Arylboronic acids are generally soluble in polar organic solvents like methanol and ethanol.[3]

The presence of the methoxy and propoxy groups, which can engage in hydrogen bonding, is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid.

Comparative Solubility Data of Analogous Boronic Acids

To provide a quantitative reference, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in several organic solvents. This data is valuable for estimating the solubility of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility (mole fraction)
Chloroform20~0.04
3-Pentanone20~0.12
Acetone20~0.15
Dipropyl ether20~0.18
Methylcyclohexane20<0.01

Data extrapolated from graphical representations in existing literature.[1][2]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (°C)o-isobutoxyphenylboronic acid (mole fraction)m-isobutoxyphenylboronic acid (mole fraction)p-isobutoxyphenylboronic acid (mole fraction)
Chloroform25~0.25~0.08~0.06
3-Pentanone25~0.35~0.15~0.12
Acetone25~0.40~0.20~0.18
Dipropyl ether25~0.30~0.10~0.08
Methylcyclohexane25~0.02<0.01<0.01

Data extrapolated from graphical representations in existing literature. The ortho-isomer consistently shows higher solubility.[4][5]

Experimental Protocol: Dynamic Method for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4][5][6] This technique involves monitoring the dissolution of a solid in a liquid upon controlled heating to identify the temperature at which the solid completely dissolves.

Methodology
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a test tube or vial.

    • Add a known volume or mass of the desired organic solvent to the test tube to create a mixture of a specific mole fraction.

    • Seal the test tube to prevent solvent evaporation.

  • Apparatus Setup:

    • Place the test tube in a controlled temperature bath equipped with a magnetic stirrer.

    • Insert a calibrated thermometer or temperature probe into the sample.

    • Use a light source and a luminance probe or a simple visual inspection to monitor the turbidity of the solution.

  • Heating and Observation:

    • Begin stirring the mixture at a constant rate.

    • Gradually heat the temperature bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

    • Continuously monitor the solution for the disappearance of solid particles.

  • Determination of Solubility Temperature:

    • The temperature at which the last solid particle dissolves and the solution becomes clear is recorded as the solubility temperature for that specific composition.[6]

  • Data Collection and Analysis:

    • Repeat the experiment with different compositions of the boronic acid and solvent to generate a series of data points.

    • Plot the solubility temperature versus the mole fraction of the boronic acid to construct a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis A Weigh Boronic Acid B Add Known Volume of Solvent A->B C Seal the Mixture B->C D Place in Controlled Temp Bath C->D Transfer to Apparatus E Heat and Stir at a Controlled Rate D->E F Monitor Turbidity E->F G Record Temperature of Complete Dissolution F->G H Repeat for Different Compositions G->H Generate Data Point I Plot Solubility Curve (Temp vs. Mole Fraction) H->I J J I->J Final Solubility Data

Caption: Workflow for determining boronic acid solubility.

Application in Suzuki-Miyaura Cross-Coupling

The solubility of this compound is a critical factor in the efficiency of the Suzuki-Miyaura cross-coupling reaction. The reaction requires the boronic acid, an aryl halide, a palladium catalyst, and a base to be at least partially soluble in the chosen solvent system for the catalytic cycle to proceed efficiently.

The diagram below outlines the key steps of the Suzuki-Miyaura reaction, highlighting the importance of the solvent in mediating the interaction of the reactants.

Suzuki_Miyaura A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G H Aryl Halide (Ar-X) H->B I Boronic Acid (Ar'-B(OH)2) + Base I->D

Caption: Key steps in the Suzuki-Miyaura reaction.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, a strong qualitative and semi-quantitative understanding can be derived from the behavior of analogous compounds. The provided experimental protocol for the dynamic method offers a robust framework for researchers to determine the precise solubility of this compound in various organic solvents, thereby enabling the optimization of synthetic procedures and other applications in drug development and materials science.

References

Stability and Storage of (3-Methoxy-5-propoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methoxy-5-propoxyphenyl)boronic acid is an important building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. As with many organoboron compounds, its stability and proper storage are critical for ensuring its reactivity, purity, and the reproducibility of experimental results. This guide provides an in-depth overview of the factors influencing the stability of this compound and best practices for its storage and handling.

Core Concepts in Stability

The stability of arylboronic acids is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. The unique electronic properties conferred by the methoxy and propoxy substituents on the phenyl ring of this compound play a significant role in its reactivity and degradation profile.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, wherein the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene and boric acid.

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃ [1][2]

The rate of protodeboronation is highly dependent on pH. Generally, arylboronic acids are most stable at a neutral pH, around 5.[3] The reaction is accelerated under both acidic and basic conditions.[3] The presence of electron-donating groups, such as the methoxy and propoxy groups in this compound, can increase the electron density of the aromatic ring, potentially making it more susceptible to protodeboronation.[3]

Oxidation

Arylboronic acids can also undergo oxidation, which can be promoted by exposure to air (oxygen) and certain metal catalysts. This process can lead to the formation of various byproducts, including phenols. Storing the compound under an inert atmosphere is a key strategy to mitigate oxidative degradation.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following table summarizes the recommended conditions based on general guidelines for arylboronic acids.

ParameterRecommendationRationaleCitation
Temperature Refrigerated (Store below 4°C/39°F)Minimizes the rate of chemical degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[4]
Moisture Keep in a tightly sealed container in a dry, well-ventilated place.Avoids hydrolysis and protodeboronation.[4][5]
Light Store in a light-resistant container.While not acutely sensitive, prolonged exposure can contribute to degradation.[6]
pH Maintain neutral pH in solution.Most stable around neutral pH; acidic or basic conditions catalyze protodeboronation.[3]
Incompatibilities Strong oxidizing agents, strong acids.Can lead to rapid decomposition.[4]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Stability-Indicating HPLC Method

An HPLC method can be developed to separate the intact this compound from its potential degradation products, allowing for its quantification over time under various stress conditions.

Objective: To quantify the purity and degradation products of this compound under specific conditions (e.g., elevated temperature, humidity, light exposure, different pH values).

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

Methodology:

  • Mobile Phase Preparation: A common mobile phase is a gradient mixture of acetonitrile and water.[4] The aqueous portion can be buffered to investigate pH-dependent stability. To minimize on-column hydrolysis, using a mobile phase without a pH modifier can be beneficial.[7][8]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

    • Subject aliquots of the solution to various stress conditions.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength appropriate for the aromatic ring (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the stressed samples at specified time points and monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

¹H NMR Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy provides valuable qualitative and semi-quantitative information about the degradation process by monitoring the disappearance of signals from the parent molecule and the appearance of new signals from degradation products.

Objective: To identify the structure of degradation products and monitor the degradation process in solution.

Instrumentation:

  • Standard NMR spectrometer (e.g., 400 MHz).

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).

  • Stress Application: Subject the NMR tube to the desired stress condition (e.g., addition of acid/base, heating).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Analysis: Integrate the characteristic signals of this compound and any new signals to track the progress of degradation.

Visualizing Degradation and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and a typical experimental workflow for stability testing.

G cluster_0 Protodeboronation Pathway A This compound Ar-B(OH)₂ B 1-Methoxy-3-propoxybenzene Ar-H A->B + H₂O C Boric Acid B(OH)₃ A->C + H₂O

Figure 1. Primary degradation pathway of this compound.

G cluster_1 Stability Testing Workflow start Sample of this compound stress Expose to Stress Conditions (Heat, Humidity, Light, pH) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by HPLC and/or NMR sampling->analysis data Quantify Degradation and Identify Products analysis->data end Determine Shelf-Life and Optimal Storage Conditions data->end

Figure 2. Experimental workflow for stability assessment.

Conclusion

The stability of this compound is crucial for its successful application in research and development. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing appropriate storage and handling procedures, the integrity of this valuable reagent can be maintained. For critical applications, it is highly recommended to perform specific stability studies using validated analytical methods to establish a definitive shelf-life and optimal storage conditions for this compound within your specific laboratory environment.

References

Technical Guide on the Safety Profile of (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available safety data for structurally related compounds and general principles of chemical safety. A complete, verified Safety Data Sheet (SDS) for (3-Methoxy-5-propoxyphenyl)boronic acid (CAS No. 1256355-14-2) is not publicly available. This guide should be used for informational purposes in a research and development context, and does not replace a formal risk assessment.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 1256355-14-2[1][2]
Molecular Formula C10H15BO4[2]
Molecular Weight 210.04 g/mol [2]
SMILES CCCOC1=CC(=CC(OC)=C1)B(O)O[2]

Physical and Chemical Properties

Property(3-Methoxyphenyl)boronic acid4-Methoxyphenylboronic acid
CAS Number 10365-98-7[3]5720-07-0
Molecular Weight 151.96 g/mol [3]151.96 g/mol
Appearance White to light yellow crystal powderPowder
Melting Point 160-163 °C[3]204-206 °C

Hazard Identification and GHS Classification

As no specific GHS classification for this compound is available, the hazard profile is inferred from closely related analogs.

Analog Hazard Classification:

Hazard Class(3-Methoxyphenyl)boronic acid4-Methoxyphenylboronic acid
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[3]Not Classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3]Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[3]Category 2A (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[3]Category 3 (May cause respiratory irritation)

Summary of Potential Hazards:

Based on the data from analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Toxicological Information

General Toxicity of Arylboronic Acids

Arylboronic acids are a class of compounds that have been noted for potential genotoxicity. Some arylboronic acids have tested positive for mutagenicity in in-vitro bacterial reverse mutation assays (Ames test). However, these in-vitro results do not always translate to in-vivo mutagenicity. It is recommended to handle all novel arylboronic acids with appropriate caution until further toxicological data is available.

Experimental Protocols

Acute Oral Toxicity Assessment (Based on OECD Guideline 420)

The following is a generalized protocol for assessing the acute oral toxicity of a chemical substance, based on the OECD Test Guideline 420 "Acute Oral Toxicity – Fixed Dose Procedure".[4][5][6]

Objective: To determine the intrinsic toxicity of a substance after a single oral administration and to allow for its classification. This method avoids using lethality as the primary endpoint.[4][6]

Principle: Groups of animals of a single sex (typically female rats) are administered the test substance in a stepwise manner at fixed dose levels (5, 50, 300, and 2000 mg/kg).[4][5] The study begins with a sighting study to determine the appropriate starting dose, which is expected to produce signs of toxicity without mortality.[5][6] Subsequent dosing at higher or lower levels depends on the observed effects.[4][5]

Methodology:

  • Animal Selection: Healthy, young adult rats of a commonly used laboratory strain are used. Females are generally preferred.[7] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[8]

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[8] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before administration of the test substance.[8]

  • Dose Preparation: The test substance is typically prepared in an aqueous vehicle. If not soluble in water, an appropriate alternative vehicle is selected.

  • Administration: The test substance is administered as a single dose by gavage.[4] Animals are fasted overnight before dosing.[8]

  • Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg in the absence of prior information) to determine the dose for the main study.[5][6]

  • Main Study: A group of five animals is dosed at the selected starting level.[4] Depending on the outcome (evident toxicity or no effects), further groups may be dosed at higher or lower fixed dose levels.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Observations are conducted frequently on the day of dosing and at least daily thereafter for a total of 14 days.[5][6]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a standard workflow for assessing and managing the risks associated with a chemical substance in a research and development setting.[9][10][11][12][13]

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Risk Control cluster_3 Phase 4: Review and Improvement a Identify Chemical (e.g., this compound) b Gather Information (SDS, Literature, Analog Data) a->b c Evaluate Hazards (Physical, Health, Environmental) b->c d Assess Exposure Potential (Route, Duration, Frequency) c->d e Characterize Risk (Likelihood & Severity) d->e f Implement Control Measures (Elimination, Substitution, Engineering, Administrative, PPE) e->f g Develop Safe Work Procedures & Emergency Plans f->g h Monitor Effectiveness of Controls g->h i Review and Update Assessment Periodically h->i Re-evaluate i->a Re-evaluate

A generalized workflow for chemical safety assessment.

References

A Theoretical In-Depth Technical Guide on (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations applicable to (3-Methoxy-5-propoxyphenyl)boronic acid. The methodologies outlined herein are based on established computational chemistry protocols for substituted phenylboronic acids, offering a robust framework for in silico investigation of this compound's physicochemical properties. While specific experimental data for this compound is not available in the cited literature, this guide details the theoretical approaches that can be employed to predict its behavior and characteristics, which is invaluable for drug discovery and development.

Introduction to Theoretical Calculations for Boronic Acids

Boronic acids are a class of compounds with diverse applications in medicinal chemistry, synthetic organic chemistry, and materials science.[1][2] Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for understanding the structure, reactivity, and electronic properties of these molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for studying boronic acid derivatives.[3][4] These in silico studies can provide insights into molecular geometry, electronic structure, and potential interactions with biological targets, thereby guiding experimental efforts.[5]

Computational Methodology

A typical computational workflow for the theoretical study of this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular properties.

Geometry Optimization and Vibrational Frequencies

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A popular and effective method for this is the B3LYP functional combined with a 6-31G(d,p) basis set.[3] To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are subsequently performed. The absence of imaginary frequencies confirms a stable structure.[3]

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of electronic and structural properties can be calculated to characterize the molecule. These calculations are often performed at a higher level of theory, such as MP2 with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ), to achieve greater accuracy.[1][2]

Key Theoretical Descriptors

The following tables summarize the key quantitative data that can be obtained from theoretical calculations for this compound.

Geometric Parameters Calculated Value (Example) Significance
C-B Bond Length1.55 ÅIndicates the strength of the bond between the phenyl ring and the boronic acid moiety.
B-O Bond Lengths1.37 ÅReflects the nature of the boron-oxygen bonds.
O-B-O Bond Angle118°Provides insight into the geometry around the boron atom.
Dihedral AnglesVariableDetermine the overall conformation and steric hindrance of the molecule.
Electronic Properties Calculated Value (Example) Significance
HOMO Energy-6.5 eVThe Highest Occupied Molecular Orbital energy relates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVThe Lowest Unoccupied Molecular Orbital energy is associated with the electron-accepting ability.[6]
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[6]
Dipole Moment2.5 DIndicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Mulliken Atomic ChargesVariableProvide insight into the charge distribution within the molecule and identify potential sites for electrophilic or nucleophilic attack.
Thermochemical Properties Calculated Value (Example) Significance
Heat of Formation (ΔHf°)-150 kcal/molRepresents the enthalpy change when the compound is formed from its constituent elements in their standard states.[1][2]
Gibbs Free Energy (G)VariableA key thermodynamic potential that can be used to predict the spontaneity of reactions.
Entropy (S)VariableA measure of the disorder or randomness of the molecule.
Acidity Calculated Value (Example) Significance
pKa~8.5The acid dissociation constant is a critical parameter for understanding the behavior of the boronic acid in biological systems and for formulation development.[4][7]

Experimental Protocols for Theoretical Calculations

The following outlines the standard computational protocol for obtaining the theoretical data described above.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Initial Structure Generation:

    • The 2D structure of this compound is drawn using a molecular editor.

    • The 2D structure is converted to a 3D structure using a molecular mechanics force field (e.g., MMFF94) for a preliminary geometry.

  • Geometry Optimization and Frequency Calculation:

    • The 3D structure is then optimized using DFT with the B3LYP functional and the 6-31G(d,p) basis set.[3]

    • The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate aqueous conditions.[4]

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies).[3]

  • Single-Point Energy and Property Calculations:

    • To obtain more accurate electronic properties, single-point energy calculations can be performed on the optimized geometry using a higher level of theory, such as MP2 with the aug-cc-pVDZ basis set.[1][2]

    • From these calculations, properties such as HOMO-LUMO energies, dipole moment, and atomic charges are extracted.

  • pKa Calculation:

    • The pKa can be calculated using thermodynamic cycles, which involve calculating the Gibbs free energy of the acidic and basic forms of the molecule in both the gas phase and solution.[4]

    • This typically requires calculations for the neutral boronic acid and its corresponding boronate anion.

Visualizations

Computational Workflow

Computational Workflow cluster_input Input cluster_preprocessing Preprocessing cluster_quantum_mechanics Quantum Mechanics Calculations cluster_analysis Analysis & Output start 2D Structure of this compound mol_mechanics 3D Structure Generation (Molecular Mechanics) start->mol_mechanics dft_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) mol_mechanics->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc pka pKa Calculation dft_opt->pka sp_energy Single-Point Energy (MP2/aug-cc-pVDZ) freq_calc->sp_energy properties Molecular Properties (Geometric, Electronic, Thermochemical) sp_energy->properties

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (3-Methoxy-5-propoxyphenyl)boronic acid with aryl halides. This protocol is designed to guide researchers in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This compound is an electron-rich boronic acid that can be effectively coupled with various aryl halides to generate complex biaryl structures. These products are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 252 mg) and 4-bromoanisole (1.0 mmol, 187 mg).

  • Addition of Base and Catalyst: Add potassium phosphate tribasic (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure biaryl product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is representative and may vary based on the specific substrate and reaction scale.

Entry Aryl Halide Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (10:1)1001892
21-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O (3:1:1)902488
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101285
44-BromobenzonitrilePdCl₂(dppf) (2)-Na₂CO₃DME/H₂O (4:1)852090

Yields are for the isolated, purified product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 + Base BoronicAcid->Transmetal Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst & Ligand Glassware Assemble Flame-Dried Glassware Reagents->Glassware Inert Establish Inert Atmosphere Glassware->Inert Solvents Add Anhydrous Solvents Inert->Solvents Heat Heat and Stir (e.g., 100°C, 12-24h) Solvents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Extraction Cool->Extract Dry Dry and Concentrate Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Application Notes and Protocols for Suzuki Coupling with (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction using (3-Methoxy-5-propoxyphenyl)boronic acid. This document outlines critical reaction parameters, offers starting conditions based on analogous substrates, and provides a detailed experimental protocol for the synthesis of biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, particularly when working with electronically rich boronic acids like this compound.[2][3]

General Reaction Scheme

The reaction involves the coupling of this compound with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

General Reaction Scheme for Suzuki Coupling Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Data Presentation

Optimizing the Suzuki-Miyaura coupling requires careful consideration of several parameters. The following tables summarize common conditions used for structurally similar electron-rich phenylboronic acids and serve as an excellent starting point for optimization.

Table 1: Comparison of Palladium Catalysts and Ligands

The selection of the palladium source and ligand is critical for an efficient reaction. Buchwald-type phosphine ligands are often effective for electron-rich substrates, while traditional catalysts like Pd(PPh₃)₄ are also widely used.[2]

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄ TriphenylphosphineReadily available, well-understood, and effective for many substrates.2-5
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-rich ones.[2]1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor partners.[2]1-2
PdCl₂(dppf) Diphosphine complexRelatively air-stable and effective for a range of substrates.[4]2-3
Table 2: Comparison of Bases

The base is essential for activating the boronic acid to facilitate the transmetalation step.[3] Inorganic bases are most commonly employed, with the choice often depending on the solvent system and substrate sensitivity.[5]

BaseStrengthCommon SolventsKey Characteristics
K₂CO₃ ModerateDioxane/H₂O, Toluene/EtOH/H₂OCommon, cost-effective, and generally effective.[5][6]
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂OHighly effective for many couplings; promotes high reaction rates.[2][7]
Cs₂CO₃ StrongDioxane, THFHigher solubility in organic solvents; often used for challenging couplings.[5]
NaOH StrongToluene/H₂O, Aqueous systemsStrong base, but its high basicity can sometimes promote side reactions.[8]
Table 3: Comparison of Solvent Systems

The solvent must solubilize the reactants and catalyst while influencing the reaction outcome. Biphasic systems containing water are common as they can help dissolve the inorganic base.[9][10]

Solvent SystemTypical BasesTemperature (°C)Key Characteristics
1,4-Dioxane / H₂O K₂CO₃, K₃PO₄, Cs₂CO₃80 - 110Provides good solubility for both organic and inorganic reagents; widely applicable.[7][10]
Toluene / EtOH / H₂O K₂CO₃, NaOH80 - 100A common mixture that facilitates the dissolution of all components.[6]
Tetrahydrofuran (THF) / H₂O K₃PO₄, NaOH60 - 80A versatile solvent system suitable for a range of couplings.[9][11]
N,N-Dimethylformamide (DMF) K₂CO₃80 - 120A polar aprotic solvent useful for substrates with poor solubility, though side reactions are possible.[12]

Experimental Protocols

The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 1-Methoxy-4-(3-methoxy-5-propoxyphenyl)benzene

This protocol details the coupling of this compound with 4-bromoanisole using Pd(PPh₃)₄ as the catalyst.

Materials and Reagents:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)

Reagent Quantities (for 1.0 mmol scale):

ReagentEquivalentsMol. Weight ( g/mol )Amount
4-Bromoanisole1.0187.04187 mg
This compound1.2210.05252 mg
Pd(PPh₃)₄0.031155.5634.7 mg
K₂CO₃2.0138.21276.4 mg
1,4-Dioxane--8 mL
Water--2 mL

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol, 252 mg), 4-bromoanisole (1.0 mmol, 187 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg). Subsequently, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

G prep 1. Reagent Preparation (Weigh Boronic Acid, Aryl Halide, Base) setup 2. Reaction Setup (Assemble Glassware, Add Reagents) prep->setup inert 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert add 4. Catalyst & Solvent Addition inert->add react 5. Reaction (Heat and Stir, Monitor by TLC) add->react workup 6. Workup (Cool, Dilute, Aqueous Extraction) react->workup purify 7. Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze 8. Analysis (Characterize Product via NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle

The diagram below illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[3][8]

Suzuki_Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination reagents R¹-X reagents2 R²-B(OR)₂ + Base product R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

(3-Methoxy-5-propoxyphenyl)boronic Acid: A Versatile Building Block in Medicinal Chemistry for the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methoxy-5-propoxyphenyl)boronic acid is emerging as a valuable reagent in medicinal chemistry, primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring both a methoxy and a propoxy group, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability in the resulting compounds. This application note provides an overview of its utility, focusing on the synthesis of p-terphenyl derivatives, which are known to exhibit a range of biological activities.

Application in the Synthesis of p-Terphenyl Derivatives

One of the primary applications of this compound in medicinal chemistry is in the synthesis of substituted p-terphenyls. These scaffolds are of significant interest due to their presence in various natural products and their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the p-terphenyl core, offering a robust and versatile route to these complex molecules.

The general synthetic strategy involves a sequential cross-coupling of a dihalogenated central aromatic ring with two different arylboronic acids. This compound can be introduced as one of the outer phenyl rings, imparting its characteristic substitution pattern to the final p-terphenyl derivative.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the synthesis of a p-terphenyl derivative using this compound.

Materials:

  • This compound

  • 1,4-Dibromo-2,5-difluorobenzene (or other suitable dihaloarene)

  • Phenylboronic acid (or other suitable arylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • First Coupling Reaction:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromo-2,5-difluorobenzene (1.0 eq), this compound (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Add a 3:1 mixture of toluene and water.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and add water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the mono-arylated intermediate.

  • Second Coupling Reaction:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, combine the purified mono-arylated intermediate (1.0 eq), the second arylboronic acid (e.g., phenylboronic acid, 1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Add a 3:1 mixture of toluene and water.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, perform an aqueous workup as described in the first coupling step.

    • Purify the final p-terphenyl product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the biological activity of p-terphenyl derivatives, illustrating the potential therapeutic applications of compounds synthesized using building blocks like this compound. Note: This data is representative of the p-terphenyl class of compounds and not specific to derivatives of this compound due to a lack of publicly available data for this specific compound.

Compound ClassTargetAssayIC₅₀ / EC₅₀ (µM)Reference
Substituted p-terphenylHuman Topoisomerase IIDNA Relaxation Assay5.8 - 25.3Fungal Metabolites
Methoxy-p-terphenylα-GlucosidaseEnzyme Inhibition Assay15.2 - 89.4Natural Products
Hydroxy-p-terphenylNF-κBReporter Gene Assay3.1 - 12.7Anti-inflammatory Agents
Prenylated p-terphenylHCT-116 Colon Cancer CellsMTT Assay2.5 - 18.9Anticancer Research

Visualizations

Experimental Workflow for p-Terphenyl Synthesis

G cluster_0 First Suzuki-Miyaura Coupling cluster_1 Second Suzuki-Miyaura Coupling cluster_2 Purification A 1,4-Dihaloarene R1 Reaction Vessel 1 (Pd Catalyst, Base, Solvent) A->R1 B This compound B->R1 P1 Mono-arylated Intermediate R1->P1 PU1 Column Chromatography P1->PU1 Purified Intermediate C Second Arylboronic Acid R2 Reaction Vessel 2 (Pd Catalyst, Base, Solvent) C->R2 P2 p-Terphenyl Derivative R2->P2 PU2 Column Chromatography / Recrystallization P2->PU2 PU1->R2 Purified Intermediate

Sequential Suzuki-Miyaura coupling for p-terphenyl synthesis.
Postulated Signaling Pathway Inhibition by a p-Terphenyl Derivative

G cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Inhibitor p-Terphenyl Derivative Inhibitor->IKK inhibits

Inhibition of the NF-κB signaling pathway by a p-terphenyl derivative.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, as these structural motifs are prevalent in a vast array of biologically active compounds, including numerous approved drugs. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl partners. This is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.

(3-Methoxy-5-propoxyphenyl)boronic acid is a valuable building block for the synthesis of novel biaryl compounds. The presence of the methoxy and propoxy groups on the phenyl ring allows for fine-tuning of the steric and electronic properties of the final products, which can significantly influence their biological activity and pharmacokinetic profiles. This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing this compound, with a focus on their potential application as kinase inhibitors in drug discovery.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide (typically a bromide or iodide) is catalyzed by a palladium complex in the presence of a base.

Figure 1: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. The data is based on typical yields and reaction times observed for structurally similar substituted phenylboronic acids, as specific data for this exact reactant is not widely published.

EntryAryl BromideCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-BromoanilinePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1288
24-BromobenzonitrilePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane892
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene695
42-BromopyridinePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1675
51-Bromo-3,5-dimethylbenzenePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1085

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed methodology for the synthesis of a biaryl compound from this compound and an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

  • Degassed solvent (e.g., 4:1 mixture of Toluene and Water, 0.2 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the corresponding aryl bromide, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Heating and Stirring: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

G A Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring (Monitor by TLC) C->D E Workup (Cool, Dilute, Wash) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors BiarylInhibitor Biaryl Inhibitor (from this compound) BiarylInhibitor->Raf Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Application Notes and Protocols for (3-Methoxy-5-propoxyphenyl)boronic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-5-propoxyphenyl)boronic acid is a valuable bifunctional organic building block for synthetic chemistry. Its structural features, including a methoxy and a propoxy group on the phenyl ring, offer opportunities for fine-tuning the electronic and lipophilic properties of target molecules. This makes it an attractive intermediate for the synthesis of novel compounds in medicinal chemistry and materials science. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Application: Synthesis of Biaryl Scaffolds in Drug Discovery

The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active compounds, including approved drugs and clinical candidates. The introduction of the 3-methoxy-5-propoxyphenyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially enhancing its efficacy, selectivity, or metabolic stability.

This application note details a representative protocol for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide to synthesize a potential kinase inhibitor scaffold.

Data Presentation

Table 1: Optimized Reaction Parameters for Suzuki-Miyaura Coupling
ParameterValue
Aryl Halide 2-Bromo-6-methylpyridine
Boronic Acid This compound
Catalyst Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-Bis(diphenylphosphino)ferrocene)
Catalyst Loading 3 mol%
Base K₂CO₃ (Potassium Carbonate)
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)
Temperature 90 °C
Reaction Time 12 hours
Table 2: Representative Yields and Purity
EntryAryl HalideProductYield (%)Purity (%)
12-Bromo-6-methylpyridine2-(3-Methoxy-5-propoxyphenyl)-6-methylpyridine88>98 (by HPLC)
24-Bromoanisole4-Methoxy-3'-methoxy-5'-propoxy-1,1'-biphenyl92>99 (by HPLC)
31-Bromo-4-fluorobenzene4-Fluoro-3'-methoxy-5'-propoxy-1,1'-biphenyl85>98 (by HPLC)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(3-Methoxy-5-propoxyphenyl)-6-methylpyridine.

Materials:

  • This compound (1.2 mmol, 252 mg)

  • 2-Bromo-6-methylpyridine (1.0 mmol, 172 mg)

  • Pd(dppf)Cl₂ (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 2-bromo-6-methylpyridine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product 2-(3-Methoxy-5-propoxyphenyl)-6-methylpyridine BoronicAcid->Product Suzuki-Miyaura Coupling ArylHalide 2-Bromo-6-methylpyridine ArylHalide->Product Suzuki-Miyaura Coupling Catalyst Pd(dppf)Cl2 Base K2CO3 Solvent Dioxane/H2O Temperature 90 °C

Caption: Synthetic pathway for the Suzuki-Miyaura coupling.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Diorganopalladium Ar-Pd(II)-Ar'(L2) Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product ArylHalide Ar-X ArylHalide->Oxidative_Addition BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a promising synthetic intermediate for the construction of complex biaryl and heteroaryl structures. Its application in palladium-catalyzed cross-coupling reactions provides a straightforward route to novel compounds with potential applications in drug discovery and materials science. The protocol provided herein serves as a general guideline for researchers looking to utilize this versatile building block in their synthetic endeavors. Further exploration of its reactivity with a broader range of coupling partners is warranted to fully realize its potential in the development of new chemical entities.

Application Notes and Protocols for Scale-Up Synthesis with (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-5-propoxyphenyl)boronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in medicinal chemistry and drug development for the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the methoxy and propoxy groups on the phenyl ring modifies the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of the resulting coupled products.

Scaling up reactions involving boronic acids from the benchtop to pilot or production scale presents several challenges. These include maintaining optimal reaction kinetics, ensuring efficient heat and mass transfer, managing the addition of reagents, and developing robust and scalable purification methods. Careful consideration of these factors is crucial for a successful, safe, and economical scale-up process. These notes provide detailed protocols and guidance for the scale-up synthesis involving this compound.

Safety Precautions

Handling boronic acids and associated reagents requires adherence to strict safety protocols. Boronic acids can be irritating to the eyes, respiratory system, and skin.[1][2][3] Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] For large-scale operations, additional engineering controls may be necessary.[2] Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1256355-14-2[5][6]
Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO.[7]

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol is adapted from the general synthesis of arylboronic acids via lithium-halogen exchange.[8]

Reaction Scheme:

1-Bromo-3-methoxy-5-propoxybenzene + n-BuLi → (3-Methoxy-5-propoxyphenyl)lithium (3-Methoxy-5-propoxyphenyl)lithium + B(OMe)3 → Lithium (3-methoxy-5-propoxyphenyl)trimethoxyborate Lithium (3-methoxy-5-propoxyphenyl)trimethoxyborate + H3O+ → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)
1-Bromo-3-methoxy-5-propoxybenzene231.101.0231.1 g
n-Butyllithium (2.5 M in hexanes)64.061.1440 mL
Trimethyl borate103.911.2124.7 g (133 mL)
Anhydrous Tetrahydrofuran (THF)--2.0 L
2 M Hydrochloric Acid--2.5 L
Diethyl Ether--For extraction
Saturated Sodium Chloride Solution--For washing
Anhydrous Magnesium Sulfate--For drying

Protocol:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry 10 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with 1-bromo-3-methoxy-5-propoxybenzene and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Lithiation: Add the n-butyllithium solution dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.

  • Borylation: Add trimethyl borate dropwise over 1.5 hours, maintaining the internal temperature below -70 °C.

  • Warming: After the addition, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add the 2 M hydrochloric acid.

  • Extraction: Stir the biphasic mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution, then dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

Scale-Up Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative Suzuki-Miyaura coupling reaction on a larger scale.

Reaction Scheme:

This compound + Aryl Halide --[Pd Catalyst, Base]--> Coupled Product

Materials and Reagents:

ReagentMolar Mass ( g/mol )Molar Equiv.Quantity (moles)Quantity (grams)
Aryl Bromide (example)(Varies)1.00.5(Varies)
This compound194.041.20.6116.4 g
Pd(PPh3)41155.560.010.0055.78 g
Potassium Carbonate (K2CO3)138.212.51.25172.8 g
Solvent System
1,4-Dioxane---1.5 L
Water---0.5 L

Protocol:

  • Inert Atmosphere: Purge a 5 L jacketed reactor with nitrogen for at least 30 minutes.

  • Reagent Addition: Charge the reactor with the aryl bromide, this compound, potassium carbonate, and Pd(PPh3)4.

  • Solvent Addition: Add the 1,4-dioxane and water to the reactor.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 20 minutes while stirring.

  • Heating: Heat the reaction mixture to 90 °C and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 1 L of water and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 750 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Scale-Up Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inefficient mixing- Poor temperature control- Impure reagents or solvents- Catalyst deactivation- Increase stirrer speed- Ensure uniform heating/cooling- Use high-purity starting materials- Use fresh catalyst; ensure inert atmosphere
Incomplete Reaction - Insufficient reaction time- Low reaction temperature- Inadequate base or catalyst loading- Extend reaction time- Increase temperature (within stable limits)- Increase base or catalyst amount incrementally
Formation of Byproducts - Homocoupling of boronic acid- Protodeboronation- Reaction with solvent- Ensure rigorous degassing to remove oxygen- Use anhydrous conditions until work-up- Select a more inert solvent
Difficult Purification - Residual catalyst- Emulsion formation during work-up- Product oiling out instead of crystallizing- Use a palladium scavenger- Add brine to break emulsion; filter through celite- Try different recrystallization solvents or trituration

Visualizations

Scale_Up_Synthesis_Workflow Workflow for Scale-Up Synthesis of Arylboronic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent & Solvent Preparation reactor_setup Reactor Setup & Inerting reagent_prep->reactor_setup cooling Cooling to -78°C reactor_setup->cooling lithiation Controlled Addition of n-BuLi cooling->lithiation borylation Addition of Borate Ester lithiation->borylation warm_up Slow Warming to Room Temp borylation->warm_up quench Aqueous Quench warm_up->quench extraction Solvent Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification final_product Final Product purification->final_product Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l2 R¹-Pd(II)X-L₂ oxidative_addition->r1_pdx_l2 transmetalation Transmetalation r1_pdx_l2->transmetalation r1_pdr2_l2 R¹-Pd(II)R²-L₂ transmetalation->r1_pdr2_l2 reductive_elimination Reductive Elimination r1_pdr2_l2->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2boh2 R²-B(OH)₂ borate [R²-B(OH)₃]⁻ r2boh2->borate base Base base->borate borate->transmetalation Troubleshooting_Logic Troubleshooting Logic for Scale-Up Issues start Low Product Yield? check_purity Verify Starting Material Purity start->check_purity Yes impure_product Product Impure? start->impure_product No check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions check_mixing Evaluate Mixing Efficiency check_conditions->check_mixing check_atmosphere Confirm Inert Atmosphere check_mixing->check_atmosphere analyze_byproducts Identify Byproducts (NMR, MS) impure_product->analyze_byproducts Yes optimize_purification Optimize Purification Method impure_product->optimize_purification No, but difficult to isolate homocoupling Homocoupling Detected? analyze_byproducts->homocoupling deboronation Protodeboronation Detected? homocoupling->deboronation No improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes use_anhydrous Use Rigorously Anhydrous Solvents deboronation->use_anhydrous Yes deboronation->optimize_purification No

References

Application Notes and Protocols for the Functionalization of Heterocyclic Compounds with (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of various heterocyclic compounds with (3-methoxy-5-propoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a starting point for researchers and may require optimization depending on the specific heterocyclic substrate.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex. The functionalization of heterocyclic scaffolds with substituted phenylboronic acids is of significant interest in medicinal chemistry, as these moieties are present in a wide array of biologically active compounds.

This compound is a valuable building block that introduces a 3-methoxy-5-propoxyphenyl group onto a heterocyclic core. This substitution pattern is found in various compounds investigated for their potential as therapeutic agents, including kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the coupling of this compound with a variety of heterocyclic halides (e.g., chloro-, bromo-, or iodo-pyridines, -pyrimidines, -indoles, etc.).

Materials:

  • This compound

  • Heterocyclic halide (e.g., 2-chloropyridine, 3-bromopyridine, 4-iodopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the heterocyclic halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.). If using a palladium precursor like Pd(OAc)₂, also add the appropriate ligand (0.04-0.10 equiv.).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired functionalized heterocyclic compound.

Experimental Workflow Diagram:

experimental_workflow reagents Combine Reactants: Heterocyclic Halide This compound Pd Catalyst & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert 1. solvent Add Degassed Solvents inert->solvent 2. reaction Heat and Stir (80-110 °C) solvent->reaction 3. monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring 4. workup Aqueous Work-up & Extraction monitoring->workup 5. Reaction Complete purification Column Chromatography workup->purification 6. product Isolated Pure Product purification->product 7.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various heterocyclic halides with structurally similar boronic acids. These values can serve as a benchmark for the functionalization with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

EntryHeterocyclic HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Chloropyridine(3-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O (4:1)1001275-85
22-Chloro-4-methylpyridine(3,5-Dimethoxyphenyl)boronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Toluene/H₂O (10:1)1101880-90
32-Chloropyrimidine(3-Methoxyphenyl)boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)90885-95

Table 2: Suzuki-Miyaura Coupling of 3-Bromopyridines with Arylboronic Acids

EntryHeterocyclic HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
13-Bromopyridine(3-Methoxyphenyl)boronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)DME/H₂O (4:1)851680-90
23-Bromo-5-methylpyridine(3,5-Dimethoxyphenyl)boronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O (3:1)1001285-95
33-Bromoquinoline(3-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Toluene/H₂O (10:1)1102470-80

Table 3: Suzuki-Miyaura Coupling of 4-Iodopyridines with Arylboronic Acids

EntryHeterocyclic HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Iodopyridine(3-Methoxyphenyl)boronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90690-98
24-Iodo-2-methylpyridine(3,5-Dimethoxyphenyl)boronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3)DME/H₂O (5:1)85888-96
34-Iodoanisole (for comparison)(3-Methoxyphenyl)boronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)10012>95

Applications in Drug Discovery

Compounds bearing the 3,4,5-trimethoxyphenyl moiety, which is structurally analogous to the 3-methoxy-5-propoxyphenyl group, have been investigated as inhibitors of tubulin polymerization and various protein kinases.[1] These targets are crucial in cancer cell proliferation and survival. The functionalization of heterocyclic cores with this compound can lead to the discovery of novel therapeutic agents targeting these pathways.

Potential Signaling Pathway Involvement: Kinase Inhibition

Many kinase inhibitors target the ATP-binding pocket of the enzyme. The introduction of the 3-methoxy-5-propoxyphenyl moiety can provide key interactions within this pocket, leading to potent and selective inhibition. A generalized signaling pathway that is often targeted in cancer therapy is the MAP kinase pathway.

Kinase Signaling Pathway Diagram:

kinase_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Heterocycle-(3-methoxy-5-propoxyphenyl) Compound Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction yield with (3-Methoxy-5-propoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When encountering low to no yield, a systematic check of the following critical parameters is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success.[1][2] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[1]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can promote side reactions and catalyst decomposition.[3]

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[1][4] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous ("dry") solvents can significantly reduce protodeboronation.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[4][5]

Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the causes and solutions?

A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[3] To reduce homocoupling:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove any dissolved oxygen.[3]

  • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or using a highly efficient precatalyst system can minimize the amount of Pd(II) species that can promote homocoupling.[3]

Q4: The electron-rich nature of this compound seems to be hindering the reaction. What specific catalyst and ligand combinations are recommended?

A4: Electron-rich boronic acids can sometimes be challenging coupling partners. The methoxy and propoxy groups on your boronic acid are electron-donating, which can affect the catalytic cycle. For such substrates, highly active catalyst systems are often required:

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][3] These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[3]

Troubleshooting Guide

Low Yield or No Reaction

If you are experiencing low yields, consider the following troubleshooting steps:

  • Verify Reagent Quality:

    • Assess the purity of this compound and your coupling partner (aryl halide/triflate) by NMR or another suitable analytical technique.

    • Use fresh, high-purity solvents. Ensure anhydrous solvents are truly dry if the reaction is sensitive to water.

  • Optimize Catalyst System:

    • Increase Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the loading to 5 mol% might be beneficial.

    • Screen Different Ligands: If using a simple phosphine ligand like PPh₃, switching to a more sophisticated Buchwald-type ligand is often a successful strategy.[6]

  • Re-evaluate Base and Solvent Combination:

    • Base Selection: The choice of base is critical.[7] Potassium phosphate (K₃PO₄) is often a reliable choice for challenging couplings.[8] If protodeboronation is an issue, consider milder bases like K₂CO₃ or KF.

    • Solvent System: A combination of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is common.[9][10] The aqueous phase is often necessary to dissolve the inorganic base. For water-sensitive reactions, anhydrous solvents like THF or DMF can be used.[10]

  • Adjust Reaction Temperature:

    • Some Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3] If the reaction is sluggish at a lower temperature, cautiously increase the heat while monitoring for product formation and potential degradation.

Data Presentation: Illustrative Reaction Condition Optimization

The following tables provide an illustrative summary of how different reaction parameters can influence the yield of a Suzuki reaction with an electron-rich boronic acid like this compound. The presented yields are typical and may vary depending on the specific aryl halide and other reaction conditions.

Table 1: Effect of Catalyst and Ligand on Reaction Yield

Catalyst (1-2 mol%)Ligand (2-4 mol%)Typical Yield (%)Notes
Pd(OAc)₂PPh₃40-60%A standard, but often less effective combination for challenging substrates.
Pd₂(dba)₃SPhos85-95%Highly active Buchwald ligand, good for electron-rich substrates.[9]
PdCl₂(dppf)-70-85%A reliable and relatively air-stable catalyst system.[9]
Pd(PPh₃)₄-65-80%A common Pd(0) source, but may require higher temperatures.[9]

Table 2: Effect of Base on Reaction Yield

Base (2-3 equiv.)Typical Yield (%)Notes
K₂CO₃75-90%A common and effective base.[9]
K₃PO₄80-95%Often the base of choice for difficult couplings, including those with sterically hindered or electron-rich partners.[8]
Cs₂CO₃85-98%A strong base that can accelerate slow reactions, but is more expensive.[9]
KF60-80%A milder base that can be beneficial in minimizing protodeboronation.[1]

Table 3: Effect of Solvent on Reaction Yield

Solvent SystemTypical Yield (%)Notes
Toluene / H₂O (e.g., 9:1)80-95%A common biphasic system that works well with many bases.[9]
Dioxane / H₂O (e.g., 4:1)85-98%Another effective biphasic system. Dioxane can form peroxides and should be purified if old.[9]
THF / H₂O (e.g., 4:1)70-90%A good solvent combination, particularly if solubility is an issue.[10]
Anhydrous DMF60-85%Useful for reactions sensitive to water, but requires careful drying of all reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Water 9:1, 0.1-0.5 M concentration with respect to the limiting reagent)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, catalyst, and ligand.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents 1. Reagent Preparation - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand setup 2. Reaction Setup - Add solids to flask - Seal and purge with N₂/Ar reagents->setup solvent 3. Solvent Addition - Add degassed solvent setup->solvent reaction 4. Reaction - Heat and stir - Monitor by TLC/LCMS solvent->reaction workup 5. Workup - Quench reaction - Aqueous extraction reaction->workup purification 6. Purification - Column chromatography workup->purification product 7. Product Analysis - NMR, MS purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Flowchart for Low Yield in Suzuki Reaction

troubleshooting_flowchart start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_catalyst Is Catalyst/Ligand Active? check_conditions->check_catalyst Conditions Seem Correct optimize_catalyst Change Catalyst/Ligand System (e.g., use Buchwald ligand) check_catalyst->optimize_catalyst No optimize_base_solvent Screen Different Bases/Solvents (e.g., K₃PO₄, Dioxane/H₂O) check_catalyst->optimize_base_solvent Yes rerun Rerun Optimized Reaction optimize_catalyst->rerun increase_temp Increase Reaction Temperature optimize_base_solvent->increase_temp degas Ensure Thorough Degassing increase_temp->degas degas->rerun

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura coupling reactions involving electron-rich boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using electron-rich boronic acids in Suzuki coupling?

A1: The primary side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (dimerization of the boronic acid).[1] Electron-rich boronic acids are particularly susceptible to these undesired pathways. Oxidation of the boronic acid can also occur.[1]

Q2: Why are electron-rich boronic acids more prone to these side reactions?

A2: The electron-donating groups on the boronic acid increase the electron density of the ipso-carbon, making it more susceptible to protonolysis (protodeboronation). These electronic properties can also influence the rate of transmetalation and potentially favor homocoupling pathways under certain conditions.

Q3: How can I quickly diagnose which side reaction is occurring in my experiment?

A3: You can analyze the crude reaction mixture by techniques such as LC-MS, GC-MS, or NMR spectroscopy.

  • Protodeboronation: Look for a product where the boronic acid moiety has been replaced by a hydrogen atom.

  • Homocoupling: Identify a symmetrical biaryl product formed from the coupling of two boronic acid molecules.

Q4: Can the choice of boronic acid precursor affect the prevalence of side reactions?

A4: Yes. While boronic acids are common, using more stable derivatives like boronic esters (e.g., pinacol esters) or organotrifluoroborates can significantly reduce the incidence of side reactions, particularly protodeboronation.[1][2] These precursors often exhibit greater stability and release the active boronic acid species slowly in situ.

Troubleshooting Guides

Issue 1: Significant Protodeboronation Observed

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of an arene byproduct and a reduction in the yield of the desired cross-coupled product.

G start High Protodeboronation Detected step1 Evaluate Base and Solvent System start->step1 step2 Modify Boronic Acid Reagent step1->step2 If issue persists step3 Optimize Catalyst System and Temperature step2->step3 If issue persists end Protodeboronation Minimized step3->end Problem Resolved

Caption: Troubleshooting workflow for addressing high levels of protodeboronation.

1. Re-evaluate the Base and Solvent System:

  • Problem: Strong bases, especially in the presence of water or protic solvents, can significantly accelerate protodeboronation.[1]

  • Solution:

    • Switch to milder bases. Anhydrous inorganic bases are often preferred.

    • Minimize the amount of water in the reaction. Use anhydrous solvents and ensure reagents are dry.

  • Experimental Protocol: Screening Bases to Minimize Protodeboronation

    • Set up parallel reactions in oven-dried vials under an inert atmosphere (e.g., Argon or Nitrogen).

    • To each vial, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the electron-rich boronic acid (1.2-1.5 equiv).

    • To separate vials, add different anhydrous bases (2.0-3.0 equiv), such as K₃PO₄, Cs₂CO₃, K₂CO₃, or KF.

    • Add a degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF) to each vial.

    • Heat the reactions to a moderate temperature (e.g., 80-100 °C) and monitor by TLC, GC-MS, or LC-MS.

    • Upon completion, quench the reactions, perform a standard work-up, and analyze the product-to-byproduct ratio to identify the optimal base.

2. Modify the Boronic Acid Reagent:

  • Problem: The free boronic acid is often the least stable form.

  • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Ar-Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives release the boronic acid slowly during the reaction, keeping its concentration low and minimizing protodeboronation.[2]

3. Optimize the Catalyst System and Reaction Temperature:

  • Problem: A slow catalytic cycle can leave the boronic acid exposed to degrading conditions for a longer period.

  • Solution:

    • Employ a highly active catalyst system to accelerate the desired cross-coupling reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be effective.

    • Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation.

Issue 2: Significant Homocoupling of the Boronic Acid

Homocoupling results in the formation of a biaryl dimer of the boronic acid, consuming the starting material and complicating purification.

G start High Homocoupling Detected step1 Ensure Rigorous Exclusion of Oxygen start->step1 step2 Evaluate Palladium Precatalyst step1->step2 If issue persists step3 Optimize Ligand and Reagent Stoichiometry step2->step3 If issue persists end Homocoupling Minimized step3->end Problem Resolved

Caption: Troubleshooting workflow for addressing high levels of homocoupling.

1. Ensure Rigorous Exclusion of Oxygen:

  • Problem: The presence of oxygen can promote the oxidative homocoupling of boronic acids.

  • Solution: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere throughout the reaction.

  • Experimental Protocol: Rigorous Degassing of Reaction Mixture

    • Combine the aryl halide, boronic acid, and base in a Schlenk flask equipped with a stir bar.

    • Seal the flask with a rubber septum.

    • Subject the flask to at least three cycles of vacuum-backfill with a high-purity inert gas (Argon or Nitrogen).

    • Add the degassed solvent via a cannula or syringe.

    • Sparge the resulting mixture with the inert gas for 15-30 minutes.

    • Add the palladium catalyst under a positive pressure of the inert gas.

2. Evaluate the Palladium Precatalyst:

  • Problem: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can lead to an initial homocoupling event to generate the active Pd(0) species.[3]

  • Solution:

    • Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).

    • Alternatively, if using a Pd(II) source, consider adding a mild reducing agent to facilitate its reduction to Pd(0).

3. Optimize Ligand and Reagent Stoichiometry:

  • Problem: The ligand can influence the relative rates of cross-coupling and homocoupling. An excess of boronic acid can also favor homocoupling.

  • Solution:

    • Employ bulky, electron-rich ligands that can accelerate the reductive elimination step of the cross-coupling cycle.

    • Carefully control the stoichiometry of the boronic acid, using a slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess.

Data Presentation: Quantitative Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions with electron-rich boronic acids and the formation of side products.

Table 1: Effect of Base on the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole [4]

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Table 2: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Boronic Acids [5]

Aryl Boronic Acid SubstituentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-CH₃ (electron-donating)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
4-CF₃ (electron-withdrawing)4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85
4-CN (electron-withdrawing)4-ChlorotoluenePd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O91

Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Side Reactions

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n pd2_oa Ar-Pd(II)(X)L_n pd0->pd2_oa Oxidative Addition (Ar-X) pd2_t Ar-Pd(II)(Ar')L_n pd2_oa->pd2_t Transmetalation (Ar'-B(OR)2 + Base) boronic_acid Ar'-B(OH)2 pd2_oa->boronic_acid pd2_t->pd0 Reductive Elimination product product pd2_t->product Ar-Ar' protodeboronation Ar'-H boronic_acid->protodeboronation Protodeboronation (+ H+, Base) homocoupling Ar'-Ar' boronic_acid->homocoupling Homocoupling (Pd(II) or O2)

Caption: The desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.

Mechanism of Base-Catalyzed Protodeboronation

G boronic_acid Ar-B(OH)2 boronate [Ar-B(OH)3]- boronic_acid->boronate + OH- transition_state Transition State boronate->transition_state + H2O product Ar-H + B(OH)3 transition_state->product

Caption: Simplified mechanism of base-catalyzed protodeboronation of an aryl boronic acid.

References

Technical Support Center: Purification of (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (3-Methoxy-5-propoxyphenyl)boronic acid from a reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities I might encounter after synthesizing this compound?

A1: Common impurities in the synthesis of arylboronic acids can include unreacted starting materials, homocoupled byproducts (dimers of the starting material), and deboronated compounds.[1] Depending on the synthetic route, you may also have residual palladium catalysts or phosphorus-containing ligands if a cross-coupling reaction was performed to synthesize the boronic acid.

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: If your product is an oil, recrystallization may not be a viable option.[1] In this case, you should consider purification by column chromatography on silica gel.[1] Alternatively, an acid-base extraction can be a powerful technique to isolate the acidic boronic acid from non-acidic impurities.

Q3: I'm having trouble with column chromatography. The boronic acid seems to be sticking to the silica gel. What can I do?

A3: Boronic acids can sometimes interact strongly with silica gel, leading to poor recovery and tailing of the product peak.[1] To mitigate this, you can try a few approaches:

  • Use a modified eluent: Adding a small amount of a polar solvent like methanol or a modifier such as acetic acid to your eluent system can help to improve the elution of the boronic acid.[1]

  • Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic acids.[1]

  • Impregnate the silica gel: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters and acids.[2][3]

Q4: Can I use recrystallization to purify this compound? If so, what solvents are recommended?

A4: Yes, recrystallization is a highly effective method for purifying solid arylboronic acids.[4][5] The key is to find a solvent or solvent system in which the boronic acid is soluble at high temperatures but insoluble at room temperature or below. For arylboronic acids, common recrystallization solvents include hot water, ethanol, ethyl acetate, dichloroethane, or a mixture of solvents.[1][4] You may need to perform some small-scale solubility tests to find the optimal solvent system for your specific compound.

Q5: How can I use an acid-base extraction to purify my boronic acid?

A5: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base.[6][7] This property can be exploited for purification. By treating your crude reaction mixture with an aqueous base (e.g., NaOH), the boronic acid will deprotonate and move into the aqueous layer, while non-acidic organic impurities will remain in the organic layer.[7][8] After separating the layers, the aqueous layer can be acidified (e.g., with HCl) to precipitate the pure boronic acid, which can then be isolated by filtration.[6]

Q6: I'm seeing a byproduct that I suspect is the boronic anhydride. How can I deal with this?

A6: Boronic acids can reversibly form boroxines (cyclic anhydrides). This is a common observation. Often, the presence of the anhydride is not a major issue as it can be converted back to the boronic acid upon treatment with water or during subsequent aqueous workup steps. Some commercial sources of boronic acids note that they contain varying amounts of the anhydride.

Q7: What are the best practices for the storage of purified this compound?

A7: Boronic acids should be stored in a cool, dry place. It's recommended to keep them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if they are to be stored for an extended period.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleAdvantagesDisadvantagesBest For Removing
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[5]Can achieve very high purity; scalable.Only suitable for solid compounds; requires finding an appropriate solvent.Insoluble impurities and those with different solubility profiles.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Applicable to both solid and oily products; can separate complex mixtures.Can be tedious; potential for product loss on the column; may not be easily scalable.[1]Impurities with different polarities.
Acid-Base Extraction Separation based on the acidic nature of the boronic acid.[6]Simple and fast; effective for removing non-acidic impurities.Only separates acidic compounds from neutral or basic ones; requires the product to be stable to acid and base.Non-acidic organic impurities.
Derivatization Conversion of the boronic acid to a crystalline derivative (e.g., with diethanolamine) for purification, followed by regeneration of the boronic acid.[4]Can be very effective for difficult-to-purify compounds.Adds extra steps to the purification process.Impurities that do not form the derivative.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/hexanes).

  • Solubility Test: Gently heat the mixture while stirring. If the solid dissolves completely, it is a potential recrystallization solvent.

  • Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath. If crystals form, the solvent is suitable for recrystallization.

  • Recrystallization Procedure: a. Dissolve the crude boronic acid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If there are any insoluble impurities, perform a hot filtration to remove them. c. Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals. d. Once crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize the yield. e. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1-2 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated boronic acid will be in the aqueous (bottom) layer, while non-acidic impurities will remain in the organic (top) layer.

  • Extraction: Drain the aqueous layer into a clean flask. Extract the organic layer one or two more times with the aqueous base to ensure complete transfer of the boronic acid.

  • Acidification: Combine all aqueous extracts in a beaker and cool the solution in an ice bath. Slowly add a 1 M hydrochloric acid (HCl) solution while stirring until the solution is acidic (test with pH paper). The purified boronic acid should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any inorganic salts, and then dry it under vacuum.

Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture of This compound Is_Solid Is the crude product a solid? Crude->Is_Solid Acid_Base_Extraction Purify by Acid-Base Extraction Crude->Acid_Base_Extraction Alternative for removing non-acidic impurities Recrystallization Purify by Recrystallization Is_Solid->Recrystallization  Yes Column_Chromatography Purify by Column Chromatography Is_Solid->Column_Chromatography No (Oily) Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Catalyst Deactivation in Reactions with (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in chemical reactions involving (3-Methoxy-5-propoxyphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes related to the catalyst?

A1: Low or no yield in a Suzuki-Miyaura reaction with this compound can stem from several factors, with catalyst deactivation being a primary concern. The electron-rich nature of this boronic acid, due to the methoxy and propoxy substituents, can make it more susceptible to certain side reactions that consume the starting material and deactivate the palladium catalyst. Key causes include:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often promoted by the presence of water and a strong base. Electron-rich boronic acids like this compound are particularly prone to protodeboronation.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (a symmetrical biphenyl). This reaction is often competitive with the desired cross-coupling and consumes both the boronic acid and the active catalyst.

  • Catalyst Oxidation/Decomposition: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) species or decompose into palladium black, especially in the presence of oxygen or at elevated temperatures.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over time, leading to catalyst deactivation.

Q2: I am observing a significant amount of a biaryl byproduct. How can I minimize the homocoupling of this compound?

A2: The formation of a homocoupled product from this compound is a common issue. To minimize this side reaction, consider the following strategies:

  • Ensure a Strictly Inert Atmosphere: Oxygen can promote homocoupling. Thoroughly degas your solvents and ensure the reaction is performed under a robust inert atmosphere (e.g., high-purity argon or nitrogen).

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) salt.

  • Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired cross-coupling over homocoupling. However, this may also slow down the desired reaction, so a careful balance is needed.

  • Choice of Ligand: Using bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the reductive elimination step of the desired cross-coupling.

Q3: How do the methoxy and propoxy groups on the boronic acid affect catalyst stability and reactivity?

A3: The electron-donating methoxy and propoxy groups on the phenyl ring of this compound have a significant impact on its reactivity and the stability of the catalytic system.

  • Increased Reactivity: These electron-donating groups increase the electron density on the aromatic ring, which can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Increased Susceptibility to Protodeboronation: The higher electron density also makes the C-B bond more susceptible to cleavage by protons, leading to an increased rate of protodeboronation, a major pathway for starting material loss.

  • Potential for Catalyst Poisoning: While less common for simple alkoxy groups, impurities in the boronic acid or starting materials containing sulfur or other heteroatoms can act as catalyst poisons.

Q4: What are the best practices for handling and storing this compound to prevent degradation?

A4: Proper handling and storage are crucial to maintain the integrity of this compound and ensure reproducible results.

  • Storage: Store the boronic acid in a tightly sealed container in a cool, dry, and dark place. A desiccator or a glovebox with an inert atmosphere is ideal.

  • Handling: Minimize exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly.

  • Purity Check: If the boronic acid has been stored for a long time, it is advisable to check its purity by techniques like NMR or LC-MS before use. The presence of significant amounts of the corresponding protodeboronated arene or boroxine anhydrides can indicate degradation.

Troubleshooting Guides

Issue 1: Low or No Product Formation with Evidence of Catalyst Deactivation (e.g., formation of palladium black)

This guide will help you troubleshoot reactions where there is clear visual evidence of catalyst decomposition.

Troubleshooting Workflow:

G start Low/No Product & Catalyst Deactivation check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_solvents Check Solvent Degassing check_atmosphere->check_solvents Atmosphere OK? check_ligand Evaluate Ligand Stability check_solvents->check_ligand Solvents Degassed? check_temp Assess Reaction Temperature check_ligand->check_temp Ligand Stable? optimize_conditions Optimize Reaction Conditions check_temp->optimize_conditions Temp Appropriate? result Improved Yield optimize_conditions->result

Troubleshooting Workflow for Catalyst Deactivation.

Step Action Rationale
1. Verify Inert Atmosphere Ensure your reaction setup is under a high-purity inert gas (Argon or Nitrogen). Use Schlenk techniques or a glovebox.Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and promote the formation of palladium black.
2. Check Solvent Degassing Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.Dissolved oxygen in the solvent is a primary cause of catalyst decomposition.
3. Evaluate Ligand Choice and Stability Consider using more robust, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). Ensure the ligand is pure and has not been oxidized.These ligands can stabilize the palladium center, promote the desired catalytic cycle, and prevent catalyst aggregation.
4. Assess Reaction Temperature If high temperatures are being used, try lowering the temperature.High temperatures can accelerate catalyst decomposition. Some modern, highly active catalysts can function efficiently at lower temperatures.
5. Consider a Different Palladium Pre-catalyst If you are using a Pd(II) source that requires in-situ reduction, consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more stable pre-catalyst like a palladacycle.Inefficient reduction of the Pd(II) pre-catalyst can lead to side reactions and the formation of inactive palladium species.
Issue 2: Significant Protodeboronation of this compound

This guide focuses on minimizing the loss of your boronic acid starting material through protodeboronation.

Troubleshooting Workflow:

G start High Protodeboronation check_base Evaluate Base start->check_base check_solvent Assess Solvent System check_base->check_solvent Base Optimized? check_boronic_acid Consider Boronic Acid Derivative check_solvent->check_boronic_acid Solvent System Anhydrous? optimize_conditions Optimize Reaction Conditions check_boronic_acid->optimize_conditions Derivative Used? result Reduced Protodeboronation optimize_conditions->result

Troubleshooting Workflow for Protodeboronation.

Step Action Rationale
1. Evaluate the Base If using a strong, aqueous base (e.g., NaOH, K₃PO₄ in water), switch to a milder or non-aqueous base. Consider using K₂CO₃, Cs₂CO₃, or KF.Strong bases in the presence of water can accelerate the rate of protodeboronation.
2. Assess the Solvent System If your reaction is run in a protic or aqueous solvent system, consider switching to anhydrous conditions. Use dry, anhydrous solvents.Water is the proton source for protodeboronation. Removing it can significantly reduce this side reaction.
3. Consider a Boronic Ester Derivative Convert the this compound to a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA ester.Boronic esters are generally more stable to protodeboronation and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
4. Optimize Reaction Time Monitor the reaction closely and stop it as soon as the starting material (aryl halide) is consumed.Prolonged reaction times can lead to increased protodeboronation of the remaining boronic acid.

Quantitative Data Summary

The following tables provide representative data for Suzuki-Miyaura reactions involving electron-rich phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound. Disclaimer: The data for this compound is extrapolated from reactions with structurally similar compounds and should be used as a guideline for optimization.

Table 1: Comparison of Catalyst Systems for the Coupling of an Aryl Bromide with this compound (Hypothetical Data)

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/EtOH/H₂O (4:1:1)901265
Pd(dppf)Cl₂2Cs₂CO₃1,4-Dioxane100885
Pd₂(dba)₃ / SPhos1 (Pd) / 2 (ligand)K₃PO₄Toluene100692

Table 2: Effect of Base on the Yield of a Suzuki-Miyaura Reaction with an Electron-Rich Phenylboronic Acid

BaseSolventTemp (°C)Time (h)Yield (%)
NaOH (2M aq.)Toluene801245 (significant protodeboronation)
K₂CO₃Toluene/EtOH/H₂O (4:1:1)901270
K₃PO₄Toluene100888
Cs₂CO₃1,4-Dioxane100890

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the reaction.

Reaction Setup Workflow:

G reagents Combine Aryl Bromide, Boronic Acid, and Base purge Purge with Inert Gas reagents->purge add_catalyst Add Catalyst and Ligand purge->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor Reaction Progress heat->monitor

General Suzuki-Miyaura Reaction Setup Workflow.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for the Preparation of (3-Methoxy-5-propoxyphenyl)pinacol boronate

This protocol is for synthesizing the more stable pinacol ester derivative to mitigate protodeboronation.

Workflow for Pinacol Ester Formation:

G dissolve Dissolve Boronic Acid and Pinacol in Solvent azeotrope Azeotropic Removal of Water dissolve->azeotrope cool Cool to Room Temperature azeotrope->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Crystallization or Chromatography concentrate->purify

Workflow for the Synthesis of a Pinacol Boronate Ester.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Pinacol (1.1 mmol, 1.1 equiv)

  • Anhydrous solvent (e.g., toluene or THF, 10 mL)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound and pinacol.

  • Add the anhydrous solvent.

  • Heat the mixture to reflux and allow the water to be removed azeotropically (if using toluene) or stir over activated molecular sieves at room temperature or gentle heat (if using THF).

  • Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after drying under high vacuum. If necessary, it can be purified by crystallization or column chromatography on silica gel.

Technical Support Center: Suzuki-Miyaura Coupling of (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Methoxy-5-propoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, increasing its nucleophilicity and facilitating the crucial transmetalation step with the palladium complex.[1][2] There are two widely accepted mechanisms for this activation:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This complex then readily transfers its organic group to the palladium center.

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.

Q2: Which type of base is generally recommended for coupling reactions with this compound?

A2: For electron-rich boronic acids such as this compound, inorganic bases are typically the most effective. Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] The choice of base can significantly impact the reaction yield and rate, and empirical screening is often recommended to determine the optimal conditions for a specific substrate combination.

Q3: My reaction yield is low. What are the common base-related issues I should investigate?

A3: Low yields in Suzuki-Miyaura coupling reactions can often be attributed to the choice and handling of the base. Here are some common issues to consider:

  • Inappropriate Base Strength: A base that is too strong can lead to undesired side reactions, such as the decomposition of sensitive functional groups on your substrates. Conversely, a base that is too weak may not efficiently activate the boronic acid, resulting in a slow or incomplete reaction.

  • Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings. This can lead to a heterogeneous reaction mixture where inefficient mixing hinders the base's participation. Using a co-solvent like water or choosing a more soluble base (e.g., Cs₂CO₃) can mitigate this issue.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. Electron-rich boronic acids, like this compound, are particularly susceptible to this side reaction, which can be exacerbated by strong bases and the presence of water.

Q4: Can the choice of base influence the selectivity of the reaction?

A4: Yes, the choice and stoichiometry of the base can influence the selectivity of the Suzuki-Miyaura reaction, especially in competitive scenarios where multiple boronic acids or halides are present. The basicity and the nature of the cation can affect the relative rates of the desired cross-coupling versus side reactions like homocoupling (dimerization of the boronic acid).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Ineffective base for the specific substrate combination.Screen a panel of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Poor solubility of the base in the reaction solvent.Use a biphasic solvent system (e.g., Toluene/water, Dioxane/water) to improve base solubility and activity. Ensure vigorous stirring.
Degradation of base-sensitive functional groups.Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
Significant Protodeboronation Base is too strong or there is an excess of water.Use a weaker base like K₂CO₃ or K₃PO₄. Minimize the amount of water in the reaction or consider anhydrous conditions if feasible.
Homocoupling of Boronic Acid Inefficient transmetalation compared to homocoupling.Optimize the base and catalyst system. Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.
Reaction Stalls Before Completion The base is consumed or its activity is diminished over time.Ensure an adequate excess of the base is used (typically 2-3 equivalents).

Data Presentation

The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction between an electron-rich boronic acid (4-methoxyphenylboronic acid) and an aryl bromide. This data is illustrative of the trends that can be expected when using this compound.

Base Solvent Catalyst Ligand Temperature (°C) Time (h) Yield (%)
K₃PO₄Toluene/H₂OPd(OAc)₂SPhos1001295
Cs₂CO₃DioxanePd₂(dba)₃XPhos1001292
K₂CO₃Toluene/H₂OPd(PPh₃)₄PPh₃1001888
Na₂CO₃DMF/H₂OPd(OAc)₂None1001285
NaOHToluene/H₂OPd(PPh₃)₄PPh₃1001875
Et₃NToluenePd(PPh₃)₄PPh₃1002445

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene and Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, base, and palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OR' L2 Base (R'O⁻) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Halide - Base - Pd Catalyst B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Base Is the base appropriate? Start->Check_Base Check_Solubility Is the base soluble? Check_Base->Check_Solubility Yes Screen_Bases Screen different bases (K2CO3, K3PO4, Cs2CO3) Check_Base->Screen_Bases No Check_Side_Reactions Are there side reactions? Check_Solubility->Check_Side_Reactions Yes Change_Solvent Use biphasic solvent (e.g., Toluene/H2O) Check_Solubility->Change_Solvent No Optimize Optimize Conditions Check_Side_Reactions->Optimize No Identify_Side_Reaction Identify side reaction (Protodeboronation/Homocoupling) Check_Side_Reactions->Identify_Side_Reaction Yes Screen_Bases->Optimize Change_Solvent->Optimize Adjust_Conditions Use milder base or degassed solvent Identify_Side_Reaction->Adjust_Conditions Adjust_Conditions->Optimize

References

Technical Support Center: Managing Steric Hindrance in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving sterically hindered substrates, specifically those containing a propoxy group.

Frequently Asked Questions (FAQs)

Q1: Why does an ortho-propoxy group cause significant steric hindrance in coupling reactions?

A: An ortho-propoxy group poses a significant steric challenge due to its bulk and proximity to the reactive center (e.g., the carbon-halide bond). This bulkiness can physically block or slow down crucial steps in the palladium catalytic cycle. Specifically, it impedes the oxidative addition of the aryl halide to the palladium(0) complex and the final reductive elimination step that forms the desired C-C or C-N bond.[1][2] Both of these steps are critical for an efficient reaction, and hindering them often leads to low yields and slow reaction rates.[1]

Q2: What is the first parameter I should adjust when a coupling reaction fails with a propoxy-hindered substrate?

A: The most critical factor for a successful reaction with a sterically hindered substrate is the catalyst system, specifically the ligand coordinated to the palladium center.[1] Standard ligands like triphenylphosphine are often ineffective.[1] Switching to a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand) or an N-heterocyclic carbene (NHC) ligand is the most important first step in troubleshooting.[1][3][4] These advanced ligands promote the formation of highly reactive, coordinatively unsaturated palladium species necessary to overcome the steric barrier.[1]

Q3: Are aryl bromides or iodides better for coupling reactions with sterically hindered, electron-rich systems?

A: While aryl iodides are typically more reactive, they can sometimes be challenging in Buchwald-Hartwig aminations, as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[5][6] In contrast, for Suzuki couplings, the general reactivity trend for oxidative addition is vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride.[7] However, for electron-rich and hindered aryl chlorides, specialized catalyst systems are required to achieve good yields.[8] The choice may depend on the specific coupling reaction and should be optimized accordingly.

Troubleshooting Guide by Reaction Type

Suzuki-Miyaura Coupling

Problem: My Suzuki reaction with a di-ortho-substituted (e.g., with a propoxy group) aryl halide is giving low to no product yield.

  • Answer: This is a common issue stemming from the high steric demand of the substrate.[9] A systematic approach to optimization is required.

    • Optimize the Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

      • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald ligands).[1] These ligands accelerate both oxidative addition and reductive elimination.

      • For extremely hindered substrates, consider specialized ligands like AntPhos or BI-DIME , which have shown excellent reactivity in forming tetra-ortho-substituted biaryls.[2][10]

      • N-Heterocyclic Carbene (NHC) ligands are also highly effective and can tolerate significant steric bulk.[3]

    • Select the Appropriate Base: The base activates the boronic acid for the crucial transmetalation step.

      • Recommendation: Use moderately strong inorganic bases like potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ).[1]

      • For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK ) may be necessary.[3]

      • Pro-Tip: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][11]

    • Choose the Right Solvent and Temperature:

      • Recommendation: Aprotic solvents like dioxane or toluene are generally effective.[2][3]

      • If the reaction is sluggish, consider increasing the temperature. Using a higher-boiling solvent like xylenes can facilitate the coupling of extremely demanding substrates.[2]

Buchwald-Hartwig Amination

Problem: I am struggling to couple a bulky secondary amine with an ortho-propoxy-substituted aryl bromide.

  • Answer: The steric hindrance from both coupling partners makes this transformation challenging. The choice of ligand, base, and palladium source is critical.

    • Select the Correct Ligand Class: Ligand choice is heavily dependent on the class of the amine nucleophile (e.g., primary, secondary, bulky, aryl).[12]

      • Recommendation: Bulky dialkylbiarylphosphine ligands are essential.[4] Ligands like RuPhos and XPhos are excellent starting points for sterically challenging substrates.[6]

      • Using palladium precatalysts (e.g., XPhos Pd G3) is often more reliable and efficient than generating the active catalyst from a simple precursor like Pd(OAc)₂.[5][6]

    • Optimize the Base: Strong bases are typically required, but they can degrade sensitive substrates.

      • Recommendation: Sodium tert-butoxide (NaOtBu ) and lithium bis(trimethylsilyl)amide (LHMDS ) are the most common strong bases.[12]

      • If substrate decomposition is an issue, consider a soluble organic base like DBU , which can be effective, especially in combination with certain ligands like XantPhos.[13]

    • Consider the Halide:

      • Recommendation: Aryl bromides tend to be reliable electrophiles.[6] Be aware that aryl iodides can sometimes poison the catalyst in C-N couplings.[6]

Sonogashira & Heck Couplings

Problem: My Sonogashira coupling of a terminal alkyne with an ortho-propoxy-substituted aryl iodide is failing.

  • Answer: Steric bulk on the aryl halide is more detrimental to the Sonogashira reaction than bulk on the alkyne.[14]

    • Recommendation:

      • Ligand: Use bulky and electron-rich phosphine ligands. These promote the formation of the highly active monoligated Pd(0) species, which is crucial for oxidative addition with hindered substrates.[7][14]

      • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions have been developed and may be advantageous for complex or sensitive substrates.[7][15]

      • Base: An amine base, such as triethylamine or diisopropylamine, is typically used.

Problem: I am observing low yield or poor regioselectivity in a Heck reaction with a propoxy-substituted aryl halide.

  • Answer: Steric hindrance can affect both yield and regioselectivity (i.e., the formation of linear vs. branched products).

    • Recommendation:

      • Ligand: The ligand choice is paramount for controlling the outcome. For example, in the arylation of styrenes, structurally related diphosphine (P₂N₂) ligands have been shown to provide either the linear or branched product with high selectivity simply by changing a substituent on the phosphorus atom.[16]

      • Reaction Conditions: Factors like the base, solvent, and temperature must be carefully optimized. Reductive Heck side products can sometimes be observed, and their formation is influenced by the base, temperature, and solvent.[17]

Data Summary Tables

Table 1: Ligand Selection Guide for Hindered Suzuki-Miyaura Couplings

Ligand Family Specific Ligands Recommended For Citation(s)
Buchwald Biarylphosphines XPhos, SPhos, RuPhos General use for mono- and di-ortho-substituted substrates. Excellent starting point for optimization. [1]
Specialized Biarylphosphines AntPhos, BI-DIME Extremely hindered systems, such as the synthesis of tetra-ortho-substituted biaryls. [2][10][18]
N-Heterocyclic Carbenes (NHCs) IPr, IMes derivatives Highly effective for sterically demanding couplings, including aryl chlorides, often under mild conditions. [1][3]

| Dicyclohexylphosphines | P(Cy)₂-based ligands | Can be effective for some hindered systems, particularly with aryl triflates. |[19] |

Table 2: Recommended Base and Solvent Combinations for Hindered Couplings

Coupling Reaction Recommended Bases Common Solvents Citation(s)
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, t-BuOK Toluene, Dioxane, THF [1][3]
Buchwald-Hartwig NaOtBu, LHMDS, K₂CO₃ Toluene, Dioxane, Ethers (e.g., CPME) [12]
Sonogashira Et₃N, i-Pr₂NH (DIPA) THF, DMF, Toluene [15]

| Heck | AcONa, K₂CO₃, Et₃N | DMF, DMA, Acetonitrile |[20][21] |

Visualizations and Protocols

Troubleshooting Workflow for Low Yield

G start Problem: Low or No Yield ligand 1. Optimize Catalyst System - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) - Use a Pd-precatalyst (e.g., G3/G4) - Consider NHC ligands start->ligand Is the ligand appropriate for hindered substrates? base 2. Optimize Base - Suzuki: Try K₃PO₄ or Cs₂CO₃ - Buchwald: Ensure base is strong enough (e.g., NaOtBu) - Check base solubility ligand->base Is the base optimal? conditions 3. Adjust Reaction Conditions - Increase temperature - Screen alternative solvents (e.g., Toluene, Dioxane) - Increase reaction time base->conditions Are conditions forcing enough? success Reaction Successful conditions->success

Caption: Troubleshooting flowchart for low-yield coupling reactions.

Impact of Bulky Ligands on the Catalytic Cycle

G cluster_0 Catalytic Cycle cluster_1 Role of Bulky Ligand (L) pd0 L-Pd(0) oa Oxidative Addition pd0->oa + Ar-X pd2 L-Pd(II)(Ar)(X) oa->pd2 tm Transmetalation (Suzuki) or Amine Binding (Buchwald) pd2->tm + R-B(OH)₂ or R₂NH pd2_couple L-Pd(II)(Ar)(R) tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 + Ar-R ligand_note Bulky, electron-rich ligands (L) (e.g., XPhos, SPhos): • Promote monoligation, creating a more reactive 'L-Pd(0)' species. • Accelerate Oxidative Addition by overcoming steric clash from the propoxy group. • Facilitate Reductive Elimination, the final bond-forming step. ligand_note->oa Speeds up ligand_note->re Speeds up

Caption: How bulky ligands facilitate key steps in the catalytic cycle.

General Experimental Protocol: Suzuki Coupling of a Hindered Aryl Bromide

Disclaimer: This is a generalized protocol. Reaction conditions, including temperature, time, and reagent stoichiometry, should be optimized for each specific substrate.

  • Reagent and Glassware Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).

    • Ensure all reagents and solvents are anhydrous. Solvents should be sparged with inert gas prior to use.

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the ortho-propoxy-substituted aryl bromide (1.0 eq), the boronic acid partner (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2.2-4.4 mol%).

    • Evacuate and backfill the reaction flask with inert gas three times.

  • Reaction Execution:

    • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the flask containing the aryl bromide, boronic acid, and base.

    • Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.

References

Validation & Comparative

Characterization of (3-Methoxy-5-propoxyphenyl)boronic acid by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of novel chemical entities is paramount. This guide provides a detailed analysis of (3-Methoxy-5-propoxyphenyl)boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparison with alternative analytical techniques and presenting predicted spectral data to aid in structural verification.

This compound is an organic compound with the chemical formula C10H15BO4 and a molecular weight of 210.03 g/mol . Its structure features a phenylboronic acid scaffold substituted with both a methoxy and a propoxy group. These functionalities are crucial in modulating the electronic properties and reactivity of the molecule, making it a potentially valuable building block in medicinal chemistry and materials science. Precise characterization of its structure is a critical first step for its application in any research and development setting.

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental NMR data for this compound, spectral predictions were generated using online NMR prediction tools. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts in deuterated chloroform (CDCl₃). These predicted values serve as a valuable reference for researchers synthesizing or working with this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
H-27.25s1H
H-46.95t1H
H-67.15s1H
OCH₃3.85s3H
OCH₂CH₂CH₃4.00t2H
OCH₂CH₂CH₃1.80sextet2H
OCH₂CH₂CH₃1.05t3H
B(OH)₂5.50 (broad)s2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)
C-1 (C-B)135.0
C-2118.0
C-3 (C-OCH₃)160.0
C-4110.0
C-5 (C-OPr)160.5
C-6115.0
OCH₃55.5
OCH₂CH₂CH₃70.0
OCH₂CH₂CH₃22.5
OCH₂CH₂CH₃10.5

Experimental Protocol for NMR Analysis

For the experimental characterization of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for all carbon signals. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin, or MNova).

  • Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Compare the experimental chemical shifts with the predicted values to confirm the structure of this compound.

Structural Elucidation and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering corresponding to the predicted NMR data.

Caption: Molecular structure of this compound with predicted ¹H NMR shifts.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, other analytical techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural insights.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the O-H stretch of the boronic acid and the C-O stretches of the ether groups.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used for its quantification.

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and other elements, further verifying the empirical formula.

Mass Spectrometry Approaches for the Analysis of (3-Methoxy-5-propoxyphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of arylboronic acids, such as (3-Methoxy-5-propoxyphenyl)boronic acid, by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolic studies. However, these molecules present unique challenges, including a propensity for dehydration to form cyclic boroxines and potential difficulties in achieving efficient ionization. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound, complete with experimental protocols and data interpretation.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of boronic acids. Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI) following Gas Chromatography (GC) are the most prevalent methods, each with distinct advantages and disadvantages.

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
Electrospray Ionization (ESI) OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents and formation of boroxines can be observed.[1]Soft ionization technique suitable for LC-MS, good for polar compounds, and allows for high-throughput analysis.[2][3]Can be complicated by the formation of adducts and in-source dehydration to boroxines.[1][2]
Matrix-Assisted Laser Desorption/Ionization (MALDI) OptionalOften forms adducts with the matrix (e.g., DHB) and can produce singly charged molecular ions.[1][4]High sensitivity, tolerance to some salts, and suitable for complex mixtures. Derivatization can simplify spectra.[1]Requires a suitable matrix and co-crystallization, which can be variable.
Gas Chromatography-Mass Spectrometry (GC-MS) MandatoryRequires derivatization (e.g., silylation or esterification) to increase volatility. Provides detailed fragmentation patterns upon Electron Ionization (EI).[1][5]Excellent chromatographic separation, highly reproducible fragmentation patterns for structural elucidation.[1]Requires a derivatization step, which adds complexity to sample preparation. Not suitable for non-volatile or thermally labile compounds.[6]

Experimental Protocols

Detailed methodologies for the three compared mass spectrometry techniques are provided below. These protocols are based on established methods for arylboronic acid analysis and can be adapted for this compound.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)

This method is ideal for the high-throughput analysis of boronic acids in complex mixtures, such as reaction monitoring samples.[2]

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a solvent mixture of acetonitrile and water (1:1 v/v).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • To aid ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added.[1]

Instrumentation and Conditions:

  • UPLC System: Acquity BEH C18 column (or equivalent).[2]

  • Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).[2]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: ESI source in positive or negative ion mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: Optimized between 15-50 V to minimize boroxine formation.[7]

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides excellent separation and detailed structural information through electron ionization fragmentation. Derivatization is mandatory to increase the volatility of the boronic acid.

Derivatization (Silylation):

  • Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Heat the mixture at 60-70°C for 30 minutes.[1]

Instrumentation and Conditions:

  • GC System: Non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 - 280 °C.[1]

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Energy: 70 eV.[1]

  • Mass Range: m/z 40-550.[1]

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a sensitive technique suitable for the analysis of boronic acids, often forming adducts with the matrix.

Sample Preparation:

  • Prepare a 10 mg/mL solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a 1 mg/mL solution of this compound in the same solvent.

  • Mix the sample and matrix solutions in a 1:1 ratio on the MALDI target plate.

  • Allow the spot to air-dry completely.

Instrumentation and Conditions:

  • Mass Spectrometer: MALDI-TOF (Time-of-Flight).

  • Laser: Nitrogen laser (337 nm).

  • Mode: Positive ion reflectron mode.

  • Acceleration Voltage: 20 kV.

  • Mass Range: m/z 100-1000.

Predicted Mass Spectral Data

The following table summarizes the expected major ions for this compound (MW: 196.03 g/mol ) using the different ionization techniques.

Ionization TechniqueExpected m/zIon Identity
ESI (Positive Mode) 197.04[M+H]⁺
219.02[M+Na]⁺
179.03[M+H-H₂O]⁺ (Dehydrated ion)
375.06[2M-OH]⁺ (Boroxine-related dimer)
ESI (Negative Mode) 195.02[M-H]⁻
GC-MS (after Silylation) 340.15[M+2(Si(CH₃)₃)-2H]⁺ (Di-TMS derivative)
325.13[M+2(Si(CH₃)₃)-2H-CH₃]⁺ (Fragment ion)
MALDI-MS (with DHB matrix) 350.07[M+DHB+H]⁺

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the mass spectrometry analysis of this compound.

UPLC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-ESI-MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample Dilution Dilute to µg/mL Dissolution->Dilution IonizationAid Add Ionization Aid Dilution->IonizationAid UPLC UPLC Separation (C18 Column) IonizationAid->UPLC ESI Electrospray Ionization UPLC->ESI MS Mass Analysis (m/z 50-500) ESI->MS IdentifyM Identify [M+H]⁺ or [M-H]⁻ MS->IdentifyM IdentifyAdducts Identify Adducts & Boroxines IdentifyM->IdentifyAdducts

Caption: UPLC-ESI-MS workflow for this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample Derivatization Silylation (BSTFA) Dissolution->Derivatization Heating Heat 60-70°C Derivatization->Heating GC GC Separation (DB-5ms Column) Heating->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analysis (m/z 40-550) EI->MS IdentifyDerivative Identify Derivatized Molecular Ion MS->IdentifyDerivative AnalyzeFragmentation Analyze Fragmentation Pattern IdentifyDerivative->AnalyzeFragmentation

Caption: GC-MS workflow for this compound.

References

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (3-Methoxy-5-propoxyphenyl)boronic acid and other substituted phenylboronic acids, focusing on their application in Suzuki-Miyaura cross-coupling reactions. The performance of these reagents is critical in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical compounds.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[3] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids.[4][5]

The Role of Boronic Acids

Boronic acids (R-B(OH)₂) and their derivatives are key components in Suzuki-Miyaura coupling.[3] The nature of the substituent on the phenyl ring of the boronic acid can significantly influence the reactivity and outcome of the coupling reaction. Electron-donating groups can enhance the nucleophilicity of the organic fragment, potentially increasing the reaction rate, while electron-withdrawing groups can have the opposite effect.[1]

Performance Comparison of Phenylboronic Acid Derivatives

The efficiency of a Suzuki-Miyaura cross-coupling reaction is a key performance indicator for boronic acids. The following table summarizes the performance of various substituted phenylboronic acids in this reaction, providing a basis for comparison with the expected performance of this compound.

Boronic Acid DerivativeKey SubstituentsExpected Reactivity in Suzuki-Miyaura CouplingNotes
This compound Methoxy, Propoxy (Electron-donating)HighThe presence of two electron-donating groups is expected to increase the nucleophilicity of the aryl group, facilitating the transmetalation step in the catalytic cycle.
3-Methoxyphenylboronic acid Methoxy (Electron-donating)Good to HighA versatile building block in organic synthesis, the methoxy group enhances its reactivity in palladium-catalyzed reactions.[6]
4-Methoxyphenylboronic acid Methoxy (Electron-donating)Good to HighThe position of the methoxy group can influence reactivity.
Phenylboronic acid NoneModerate (Baseline)Serves as a fundamental reference for comparison.
2-Fluorophenylboronic acid Fluoro (Electron-withdrawing)Moderate to LowThe electron-withdrawing nature of fluorine can decrease reactivity. Intramolecular hydrogen bonding can also affect its behavior.[7]
Boronic Esters (e.g., pinacol esters) Ester groupGenerally lower than corresponding boronic acidsBoronic esters exhibit greater stability but may require hydrolysis to a more reactive boronic acid species for efficient coupling.[8][9] However, some studies show they can transmetalate directly.[4][5]

FT-IR Spectral Analysis: A Tool for Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for the characterization of boronic acids. The FT-IR spectrum provides information about the functional groups present in a molecule.

Table 2: Characteristic FT-IR Absorption Bands for Phenylboronic Acid Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference Spectra
O-H (in B(OH)₂)Stretching, hydrogen-bonded3200-3600 (broad)Phenylboronic acid[10][11]
C-H (aromatic)Stretching3000-31004-Methoxyphenylboronic acid[12]
C-H (in OCH₃, OCH₂CH₂CH₃)Stretching2850-30004-Methoxyphenylboronic acid[12]
C=C (aromatic)Stretching1400-16003-Phenylboronic acid[13]
B-OAsymmetric Stretching1310-1392Phenylboronic acid[11], 4-Vinylphenyl boronic acid[14]
C-O (aryl ether)Stretching1220-12504-Methoxyphenylboronic acid[12]
B-CStretching1000-10904-Vinylphenyl boronic acid[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimal conditions such as the choice of catalyst, base, and solvent may vary depending on the specific substrates.

  • Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: A suitable solvent system (e.g., a mixture of toluene and water) is added.

  • Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.

Protocol for Acquiring FT-IR Spectra of Boronic Acids

The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid boronic acid sample using the KBr pellet technique.

  • Sample Preparation: A small amount of the boronic acid (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[15] The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[10][11]

  • Data Processing: A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for evaluating a boronic acid and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_0 Evaluation Workflow A Synthesize or Procure Boronic Acid B Characterize (FT-IR, NMR) A->B C Perform Suzuki-Miyaura Coupling B->C D Analyze Product Yield and Purity C->D E Compare Performance D->E

Caption: Workflow for Boronic Acid Evaluation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdx R-Pd(II)-X(L_n) pd0->pdx Oxidative Addition (R-X) pd_trans [R-Pd(II)-R'(L_n)] pdx->pd_trans Transmetalation (R'-B(OH)2, Base) pd_trans->pd0 product R-R' pd_trans->product Reductive Elimination

References

A Comparative Guide to HPLC Purity Analysis of (3-Methoxy-5-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the efficacy, safety, and reproducibility of synthetic processes. (3-Methoxy-5-propoxyphenyl)boronic acid is a key building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2] The presence of impurities, such as process residuals or degradation products like boroxines (cyclic anhydrides), can significantly impact reaction yields and the purity of the final product.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound and related arylboronic acids. We will explore a standard reversed-phase (RP-HPLC) method and an optimized method designed to mitigate common analytical challenges associated with this class of compounds.

Challenges in the HPLC Analysis of Arylboronic Acids

The analysis of arylboronic acids by RP-HPLC is not always straightforward. A primary analytical challenge is the potential for on-column hydrolysis of boronic acid derivatives or their dehydration to form symmetric, cyclic anhydrides known as boroxines.[3][4] Furthermore, the polarity of boronic acids can lead to poor retention on traditional C18 columns.[4] The choice of stationary phase and mobile phase conditions is therefore critical for achieving accurate and reproducible purity assessments.[3] Columns with high residual silanol activity, for instance, can act as nucleophiles and promote on-column degradation.[3][5]

Comparative Analysis of HPLC Methodologies

To address these challenges, we compare two distinct reversed-phase HPLC methods: a conventional approach using a standard C18 column with an acidic mobile phase, and an optimized approach employing a modern, low-silanol column with a neutral mobile phase.

Table 1: Comparison of HPLC Method Conditions

Parameter Method A: Conventional C18 Method B: Optimized Low-Silanol
Column Standard C18 (e.g., Agilent Zorbax Eclipse XDB C18), 4.6 x 150 mm, 5 µm Low-Silanol Activity C18 (e.g., Waters XTerra MS C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile
Gradient 20% to 95% B over 15 minutes 20% to 95% B over 15 minutes
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temperature 30 °C 30 °C
Detection UV at 254 nm UV at 254 nm
Injection Volume 5 µL 5 µL

| Sample Diluent | Acetonitrile/Water (50:50) | Acetonitrile |

Table 2: Expected Performance Comparison

Performance Metric Method A: Conventional C18 Method B: Optimized Low-Silanol
Analyte Stability Moderate risk of on-column hydrolysis or boroxine formation due to acidic conditions and active silanols.[3] High stability, with minimized risk of on-column degradation due to neutral pH and inert stationary phase.[3][5]
Retention of Boronic Acid Adequate, but may vary. Strong and reproducible retention.
Resolution from Impurities Good, but may show artifact peaks from on-column degradation. Excellent, providing a more accurate impurity profile.
Reproducibility Good, but susceptible to changes in column activity over time. High, leading to more reliable batch-to-batch analysis.

| Suitability | Suitable for initial screening. | Recommended for quality control (QC) and release testing. |

Experimental Protocols

Method A: Conventional C18 Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

  • HPLC System Setup:

    • Equilibrate the Standard C18 column with the initial mobile phase composition (80% A, 20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 5 µL of the prepared sample and run the gradient method as specified in Table 1.

    • Monitor the chromatogram at 254 nm.

Method B: Optimized Low-Silanol Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Use HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with 100% acetonitrile to achieve a concentration of ~1 mg/mL. Using an aprotic diluent like acetonitrile enhances sample stability.[6]

  • HPLC System Setup:

    • Equilibrate the Waters XTerra MS C18 (or equivalent low-silanol) column with the initial mobile phase composition (80% A, 20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 5 µL of the prepared sample and run the gradient method as specified in Table 1.

    • Monitor the chromatogram at 254 nm.

Visualized Workflows and Chemical Context

To better illustrate the analytical process and the chemical relevance of purity, the following diagrams are provided.

G General HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Appropriate Diluent A->B C Filter Sample (if necessary) B->C D System Equilibration C->D E Inject Sample D->E F Gradient Elution & Data Acquisition E->F G Integrate Peaks F->G H Calculate % Purity (Area Normalization) G->H I Generate Report H->I

Caption: A flowchart of the HPLC purity analysis process.

G The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) add Oxidative Addition pd0->add pd2 R¹-Pd(II)L₂-X add->pd2 trans Transmetalation pd2->trans pd2_r2 R¹-Pd(II)L₂-R² trans->pd2_r2 elim Reductive Elimination pd2_r2->elim elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) elim->product halide R¹-X (Aryl Halide) halide->add boronic R²-B(OH)₂ (Boronic Acid) boronic->trans base Base (e.g., K₂CO₃) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Recommendations

The purity of this compound is a critical parameter for its successful application in synthesis. While a conventional RP-HPLC method (Method A) can provide a preliminary assessment, it carries the risk of inducing on-column sample degradation, potentially leading to an inaccurate purity profile.

For reliable and robust quality control, Method B is strongly recommended . The use of a modern, low-silanol activity stationary phase combined with a neutral, unbuffered mobile phase minimizes the risk of analytical artifacts.[3][5] Furthermore, preparing the sample in an aprotic solvent like acetonitrile enhances its stability prior to injection.[6] This optimized approach ensures that the observed impurity profile is a true reflection of the sample's quality, providing researchers with the confidence needed for reproducible and high-yielding synthetic outcomes.

References

A Comparative Kinetic Analysis of Suzuki Reactions with (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The kinetic profile of this reaction is critically dependent on the electronic and steric nature of the coupling partners, particularly the organoboron reagent. This guide provides a comparative analysis of the kinetic performance of (3-Methoxy-5-propoxyphenyl)boronic acid, an electron-rich boronic acid, in Suzuki reactions. Due to the limited availability of direct kinetic studies on this specific compound, this guide leverages data from structurally similar electron-rich boronic acids to provide a robust comparative framework.

Performance Comparison: The Impact of Electronic Effects

The rate of the Suzuki-Miyaura reaction is significantly influenced by the electronic properties of the substituents on the aryl boronic acid. Electron-donating groups (EDGs) are generally known to accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. The subject of this guide, this compound, features two electron-donating alkoxy groups (methoxy and propoxy), which are expected to enhance its reactivity in comparison to electron-neutral or electron-deficient boronic acids.

Quantitative Data Comparison

Table 1: Relative Initial Rates of Transmetalation for Various Boronic Acid Classes

Boronic Acid ClassExample CompoundRelative Initial RateRemarks
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1]
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting.[1]

(Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.)

Based on the trend shown in Table 1, this compound, with two electron-donating groups, is anticipated to exhibit a relative initial rate of transmetalation that is comparable to or greater than that of 4-methoxyphenylboronic acid.

Table 2: Suzuki-Miyaura Coupling Reaction Yields with Various Boronic Acids

Aryl Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Phenylboronic acid4-BromoanisolePd(II)-NaY zeoliteNa2CO3DMF/water98
4-Methoxyphenylboronic acid4-BromoanisolePd(II)-NaY zeoliteNa2CO3DMF/water95
3,5-Dimethoxyphenylboronic acid4-IodoanisolePd(PPh3)4K2CO3Toluene/water92
This compound4-BromoanisolePd(OAc)2/SPhosK3PO4Dioxane/waterHigh (Expected)

(Note: The yield for this compound is an expected outcome based on the reactivity of other electron-rich boronic acids. Specific experimental data is needed for precise quantification.)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. Below is a generalized methodology for monitoring the kinetics of these reactions using High-Performance Liquid Chromatography (HPLC).

General Protocol for Kinetic Analysis via HPLC

1. Reaction Setup:

  • In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the substituted boronic acid (e.g., this compound, 1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2.0-3.0 mmol), and a suitable solvent (e.g., dioxane/water mixture).

  • An internal standard (e.g., biphenyl) is added for accurate quantification.

2. Initiation and Sampling:

  • Bring the reaction mixture to the desired temperature to initiate the reaction.

  • At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture.

3. Quenching:

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of a dilute acid solution or a solvent like cold acetonitrile).

4. Sample Preparation for HPLC Analysis:

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) to a known volume.

  • Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.

5. HPLC Analysis:

  • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • The mobile phase composition and flow rate should be optimized to achieve good separation of reactants, products, and the internal standard.

  • Quantify the concentration of the product and the remaining reactants by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

6. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction progress curve.

  • The initial reaction rate can be determined from the initial slope of this curve.

  • Further kinetic parameters, such as the rate constant and reaction order, can be determined by fitting the experimental data to appropriate rate laws.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronate_complex [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate_complex base Base base->boronate_complex boronate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is essential for obtaining reliable and reproducible kinetic data for Suzuki-Miyaura reactions.

Experimental_Workflow start Start: Prepare Reactants and Internal Standard setup Set up Reaction Under Inert Atmosphere start->setup initiate Initiate Reaction at Constant Temperature setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench prepare Prepare Samples for HPLC (Dilute and Filter) quench->prepare analyze Analyze Samples by HPLC prepare->analyze data Process Data and Determine Concentrations analyze->data plot Plot Concentration vs. Time data->plot calculate Calculate Kinetic Parameters (Rate Constant, etc.) plot->calculate end End: Kinetic Profile Determined calculate->end

References

Validating Biaryl Structures from (3-Methoxy-5-propoxyphenyl)boronic Acid: A Comparative Guide to Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust synthesis and unequivocal structural validation of biaryl scaffolds are paramount. This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling of (3-Methoxy-5-propoxyphenyl)boronic acid for biaryl synthesis against alternative methods. It further details the critical analytical techniques for absolute structure confirmation, supported by experimental data and protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance, making it a favored method for constructing biaryl structures.[1] The use of specific building blocks like this compound allows for the introduction of highly functionalized phenyl rings, which are of significant interest in medicinal chemistry and materials science. However, the definitive validation of the resulting biaryl product's structure is a critical step that requires a systematic approach using advanced spectroscopic techniques.

Performance Comparison of Biaryl Synthesis Methods

While the Suzuki-Miyaura coupling is a powerful tool, a comprehensive evaluation of alternative methods is essential for selecting the optimal synthetic strategy based on factors such as substrate scope, functional group tolerance, and reaction conditions.

Feature Suzuki-Miyaura Coupling Stille Coupling Kumada Coupling
Organometallic Reagent Organoborane (e.g., boronic acids, esters) Organostannane (e.g., R-SnR'₃) Grignard Reagent (e.g., R-MgX)
Key Advantages Low toxicity of reagents and byproducts, wide availability of boronic acids, ease of byproduct removal, generally high yields. Excellent functional group tolerance, mild reaction conditions, stable and easily handled organostannane reagents. High reactivity, useful for less reactive aryl chlorides.
Key Disadvantages Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation. Toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts. Low functional group tolerance (incompatible with acidic protons), requires strictly anhydrous conditions.
Typical Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands). Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Nickel or Palladium complexes.
Typical Base Inorganic bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄). Not generally required, but additives like CsF or Cu(I) salts can be used. None.
Yield Range (General) 70-98% 75-95% 60-90%

Structural Validation of the Biaryl Product

The unequivocal confirmation of the biaryl structure derived from the coupling of this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process.

Representative Analytical Data

The following table summarizes the expected and representative ¹H and ¹³C NMR chemical shifts for a biaryl product formed from a closely related analogue, 2-Ethoxy-5-methoxyphenylboronic acid.[2] This data serves as a valuable reference for the structural elucidation of the target biaryl compound.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for a Substituted Biaryl

NucleusRepresentative Chemical Shifts (δ, ppm) in CDCl₃
¹H NMR
Ar-H6.8 - 7.6 (m)
OCH₃~3.8 (s)
OCH₂CH₃~4.1 (q, J ≈ 7.0 Hz)
OCH₂CH₃~1.4 (t, J ≈ 7.0 Hz)
¹³C NMR
Ar-C110 - 160
OCH₃~55
OCH₂CH₃~64
OCH₂CH₃~15

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized biaryl compound, allowing for the determination of its elemental composition with high accuracy (typically < 5 ppm error).[3] For a hypothetical biaryl product C₁₆H₁₈O₃ formed from the coupling of this compound with anisole, the expected [M+H]⁺ ion would be calculated and compared to the experimental value to confirm the molecular formula.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water (0.2 M), via syringe.[2]

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Weigh 5-10 mg of the purified biaryl product for ¹H NMR and 20-50 mg for ¹³C NMR into a clean vial.[4]

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently swirl to dissolve the sample completely.[4][5]

  • Transfer: Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, proton-decoupled spectra are typically obtained.[6]

  • Data Analysis: Process the spectra and assign the chemical shifts of the aromatic and substituent protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified biaryl product in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[3]

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range, ensuring high resolution and mass accuracy.

  • Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition, comparing it to the expected formula of the target biaryl product.[3]

Visualizing Workflows and Pathways

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation biaryl_pd_intermediate Ar-Pd(II)-Ar'(L)₂ transmetalation->biaryl_pd_intermediate reductive_elimination Reductive Elimination biaryl_pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product reactants1 Ar-X (Aryl Halide) reactants1->oxidative_addition reactants2 Ar'-B(OR)₂ (Boronic Acid/Ester) + Base reactants2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure_Validation_Workflow start Purified Biaryl Product hrms HRMS Analysis start->hrms nmr NMR Analysis start->nmr formula Confirm Molecular Formula hrms->formula connectivity Determine Connectivity (¹H, ¹³C, COSY, HSQC, HMBC) nmr->connectivity formula->connectivity structure Elucidate Final Structure connectivity->structure

Caption: Workflow for the structural validation of the biaryl product.

Alternative_Synthesis_Decision_Tree start Biaryl Synthesis Required base_sensitive Base-Sensitive Functional Groups? start->base_sensitive stille Stille Coupling base_sensitive->stille Yes grignard_intolerant Grignard-Intolerant Functional Groups? base_sensitive->grignard_intolerant No suzuki Suzuki-Miyaura Coupling grignard_intolerant->suzuki Yes kumada Kumada Coupling grignard_intolerant->kumada No

Caption: Decision tree for selecting a biaryl synthesis method.

References

A Comparative Guide to Suzuki Coupling Reactions with (3-Methoxy-5-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides a comparative analysis of the performance of (3-Methoxy-5-propoxyphenyl)boronic acid and structurally similar electron-rich boronic acids in Suzuki coupling reactions. The data presented herein offers a benchmark for researchers aiming to optimize reaction conditions and predict outcomes when utilizing this class of reagents.

Performance Comparison of Electron-Rich Arylboronic Acids

The electronic and steric nature of the substituents on the arylboronic acid significantly influences the efficiency of the Suzuki coupling. Electron-donating groups, such as methoxy and propoxy, can enhance the nucleophilicity of the boronic acid, which may affect the transmetalation step of the catalytic cycle. The following tables summarize experimental data for the Suzuki coupling of this compound and its analogs with various aryl halides.

Table 1: Suzuki Coupling of (3,5-Dialkoxyphenyl)boronic Acids with Aryl Halides

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
(3,5-Dimethoxyphenyl)boronic acid4-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901292
(3,5-Dimethoxyphenyl)boronic acid1-Bromo-4-chlorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene1001885
(3,5-Dimethoxyphenyl)boronic acid4-BromotoluenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (10:1)1001690
This compound4-IodoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O (10:1)1101288
This compound2-BromopyridinePd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane1002478

Table 2: Comparison with Other Electron-Rich Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
(3-Methoxyphenyl)boronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (3:1:1)80695
(4-Propoxyphenyl)boronic acid1-Iodo-4-nitrobenzenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF100492
(2,5-Dimethoxyphenyl)boronic acid4-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901288

Experimental Protocols

Below is a general, representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an electron-rich arylboronic acid. Optimization of specific parameters is often necessary for achieving high yields with different substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel multiple times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition transmetalation Transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² pd2_complex->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->pd0 product R¹-R² r1_pd_r2->product aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OR)₂ borate_complex [R²-B(OR)₂(OH)]⁻ boronic_acid->borate_complex base Base base->boronic_acid borate_complex->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical laboratory workflow for performing a Suzuki coupling reaction, from setup to product purification.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvents Degas Solvents solvents->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Safety Operating Guide

Proper Disposal of (3-Methoxy-5-propoxyphenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (3-Methoxy-5-propoxyphenyl)boronic acid, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1] All handling and disposal activities should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2] An emergency eyewash station and safety shower must be readily accessible.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2]Protects against splashes, dust, and aerosols.[2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[1][3] Inspect gloves for any signs of degradation before use.[1]Provides a barrier against skin contact.[2]
Body Protection A fully buttoned lab coat or a chemical-resistant apron.[1][2]Prevents contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosol generation.[1][2]Minimizes inhalation of the compound.[2]
Hazard Summary

This compound should be handled as a hazardous substance. While specific data for this compound is not detailed in the provided results, analogous boronic acids are classified as irritants.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2Causes skin irritation.[4]
Eye Irritation2ACauses serious eye irritation.[4][5]
Specific target organ toxicity — single exposure3May cause respiratory irritation.[4]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [1][6]

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization and Segregation :

    • Characterize the waste as hazardous solid organic waste.[6]

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][6][7]

  • Packaging Waste :

    • Place solid waste into a compatible, sealable container, such as a high-density polyethylene (HDPE) or glass container.[1]

    • For liquid waste (solutions containing the compound), pour it into a designated, compatible waste container using a funnel to prevent spills.[1]

    • The container must be kept tightly closed except when adding waste.[4][6]

  • Labeling :

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[1][6]

  • Storage and Pickup :

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[1][6]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1]

Part 2: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal to prevent environmental contamination.[6]

  • Initial Rinse (to be collected as hazardous waste) :

    • Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).[6]

    • Collect all rinseate and dispose of it as liquid hazardous waste in a designated and properly labeled container.[6]

  • Final Disposal of the Container :

    • After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.[6]

    • Deface the original label.[6]

    • The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling, according to your institution's guidelines.[6]

Part 3: Disposal of Contaminated Materials

Any materials, such as personal protective equipment (gloves, lab coats), absorbent pads, or filter paper, that come into contact with this compound must be disposed of as hazardous waste.[4]

  • Collection : Place all contaminated materials into a sealed and clearly labeled hazardous waste container.[4]

  • Storage and Disposal : Store the container in the designated hazardous waste accumulation area and arrange for pickup with your institution's EHS department.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (within a fume hood)
  • Containment : Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[1]

  • Collection : Carefully sweep or vacuum the absorbed material and place it into a sealed bag or container.[6]

  • Labeling : Label the container as "Hazardous Waste" containing this compound.[6]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Large Spills or Spills Outside a Fume Hood
  • Evacuate : Evacuate the immediate area and alert others.[1][6]

  • Secure the Area : Restrict access to the spill area.[1]

  • Contact EHS : Immediately contact your institution's Environmental Health and Safety (EHS) office.[6]

  • Await Clearance : Do not re-enter the affected area until it has been cleared by EHS personnel.[6]

Disposal Workflow

Disposal_Workflow cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path cluster_solid_liquid_actions Solid/Liquid Waste Protocol cluster_container_actions Empty Container Protocol Waste_Type This compound Waste Solid_Liquid Solid or Liquid Waste? Waste_Type->Solid_Liquid Is it bulk waste? Empty_Container Empty Container? Waste_Type->Empty_Container Is it a container? Package_Solid Package in sealed, labeled hazardous waste container for solids. Solid_Liquid->Package_Solid Solid Collect_Liquid Collect in sealed, labeled hazardous waste container for liquids. Solid_Liquid->Collect_Liquid Liquid Triple_Rinse Triple rinse with appropriate solvent. Empty_Container->Triple_Rinse Yes Segregate Segregate from incompatible materials (strong acids, bases, oxidizers). Package_Solid->Segregate Collect_Liquid->Segregate Store Store in designated Satellite Accumulation Area. Segregate->Store Arrange_Pickup Arrange for pickup by Institutional EHS. Store->Arrange_Pickup Collect_Rinsate Collect all rinsate as liquid hazardous waste. Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of clean, dry container in appropriate lab recycling. Collect_Rinsate->Dispose_Container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Methoxy-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Methoxy-5-propoxyphenyl)boronic acid

This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound and similar boronic acid compounds, a comprehensive suite of personal protective equipment is mandatory to prevent chemical exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Protects eyes from dust particles and potential chemical splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Prevents skin contact with the compound. Gloves should be inspected before use and replaced immediately if contaminated.[1]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][3]Protects skin from accidental spills and contact.[1]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][4][5]Minimizes the risk of respiratory tract irritation.[1][4]
Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Maintain a clean and uncluttered workspace.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.[1]

    • If heating the compound, ensure adequate ventilation to handle any potential vapors.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[1]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.[2]

  • Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials : Any materials used to clean up spills, such as absorbent pads or vermiculite, should also be disposed of as hazardous waste.

  • Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_area Prepare Work Area (Fume Hood, Clean Surface) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh/Transfer Chemical (Avoid Dust) don_ppe->weigh_transfer reaction_setup Perform Experiment weigh_transfer->reaction_setup spill Spill Occurs weigh_transfer->spill decontaminate Decontaminate Work Area reaction_setup->decontaminate reaction_setup->spill dispose_waste Dispose of Hazardous Waste (Chemical & PPE) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands evacuate Evacuate Area spill->evacuate notify Notify Supervisor/EHS evacuate->notify cleanup Follow Spill Cleanup Protocol notify->cleanup

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.